JW74
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O2S/c1-16-3-5-17(6-4-16)22-26-21(32-29-22)15-33-24-28-27-23(18-11-13-25-14-12-18)30(24)19-7-9-20(31-2)10-8-19/h3-14H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIKILRRJCIWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)OC)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JW74: A Technical Guide to its Mechanism of Action in Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of JW74, a small molecule inhibitor of the canonical Wnt signaling pathway. The document details its molecular target, downstream effects, and quantitative efficacy. Furthermore, it furnishes detailed protocols for key experiments utilized in the characterization of this compound, intended to aid researchers in the fields of oncology, stem cell biology, and drug discovery.
Core Mechanism of Action: Targeting Tankyrase in the β-Catenin Destruction Complex
The canonical Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and stem cell self-renewal.[1][2] Its aberrant activation is a hallmark of numerous cancers, including osteosarcoma and colorectal cancer.[1][3][4] The central player in this pathway is β-catenin, whose cytoplasmic levels are tightly controlled by a "destruction complex." This complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β), facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin in the absence of a Wnt signal.[1][4][5]
Tankyrase 1 and 2 (TNKS1/2) are poly(ADP-ribose) polymerase (PARP) family enzymes that play a critical role in destabilizing this destruction complex.[3][6] They achieve this by PARsylating Axin, marking it for ubiquitination and degradation.[1] This dissolution of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) mediated transcription of target genes like c-MYC and AXIN2.[1][7]
This compound functions as a specific inhibitor of tankyrase.[1][2] By inhibiting the catalytic activity of TNKS1/2, this compound prevents the PARsylation and subsequent degradation of Axin.[1][3] This leads to the stabilization and accumulation of Axin (specifically, the Wnt target gene product AXIN2 is often used as a marker for this effect), reinforcing the β-catenin destruction complex.[1][2][8] The enhanced activity of the destruction complex leads to increased phosphorylation and degradation of β-catenin, thereby reducing its nuclear levels and inhibiting the transcription of Wnt target genes.[1][7]
Quantitative Efficacy of this compound
The potency of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in suppressing Wnt signaling and impacting cellular viability.
| Assay Type | Cell Line / Condition | IC50 Value | Reference |
| ST-Luc Reporter Assay | SW480 cells | 790 nM | [8][9] |
| LiCl-induced Wnt Activation | HEK293 cells | 420 nM | [10][11] |
| TCF/LEF Reporter Assay | U2OS cells | ~5-10 µM (Significant Inhibition) | [7] |
| Cell Viability (MTS Assay) | U2OS cells (72h treatment) | >10 µM (20% reduction at 10 µM) | [11] |
Experimental Protocols
Characterizing the effects of this compound involves several key experimental techniques. Below are detailed methodologies for assays commonly used to validate its mechanism of action.
This assay quantitatively measures the transcriptional activity of the β-catenin/TCF/LEF complex, providing a direct readout of canonical Wnt pathway activation.
-
Cell Culture and Plating:
-
Culture cells (e.g., U2OS, HEK293) in appropriate media (e.g., DMEM with 10% FBS).
-
Seed 20,000-40,000 cells per well in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
-
Transfection:
-
Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., pTA-Luc-STF, M50 Super 8x TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine).[1][12][13]
-
Follow the manufacturer's protocol for the transfection reagent. Typically, DNA and reagent are diluted separately in serum-free media, combined, incubated, and then added to the cells.
-
Incubate for 4-6 hours, then replace with fresh, complete media.
-
-
This compound Treatment:
-
24 hours post-transfection, treat cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).[1]
-
If the cell line has low endogenous Wnt signaling, the pathway can be stimulated with Wnt3a conditioned media or LiCl (20 mM) to establish a baseline of high activity against which inhibition can be measured.[11]
-
-
Lysis and Luminescence Reading:
-
After 24-48 hours of treatment, remove the media and lyse the cells using a passive lysis buffer.
-
Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Express the data as a percentage of the activity seen in the vehicle-treated control.
-
Western blotting is used to visualize and quantify changes in the protein levels of key Wnt pathway components following this compound treatment.
-
Cell Culture and Treatment:
-
Protein Extraction:
-
For total protein, wash cells with ice-cold PBS and lyse using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[15]
-
For nuclear/cytoplasmic fractionation, use a commercial kit following the manufacturer's instructions to separate fractions before lysis.[7]
-
Scrape the cells, incubate the lysate on ice, and then centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.[16]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key primary antibodies include:
-
Wash the membrane extensively with TBS-T.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBS-T.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
-
Functional Outcomes of this compound Treatment
Inhibition of the Wnt pathway by this compound translates into significant functional consequences in cancer cells with aberrant Wnt signaling.
-
Reduced Cell Growth and Proliferation: this compound has been shown to inhibit the proliferative capacity of osteosarcoma and colorectal cancer cell lines.[1][2][4] This is often accompanied by a delay in cell cycle progression, with cells arresting in the G1 phase.[2][4][8]
-
Induction of Apoptosis: Treatment with this compound leads to an increase in caspase-3-mediated apoptosis in sensitive cell lines.[1][2]
-
Induction of Differentiation: In cancer models like osteosarcoma, which often exhibit a stem-like, undifferentiated state, this compound can induce cellular differentiation.[1][2] For instance, it promotes osteogenic differentiation in U2OS cells, a line typically resistant to this process.[2]
-
Upregulation of Tumor Suppressor microRNAs: this compound treatment has been observed to significantly upregulate microRNAs of the let-7 family, which are known tumor suppressors and inducers of differentiation.[1][2]
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. JW 74 | Other Wnt Signaling | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. targetmol.cn [targetmol.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Molecular Target of JW74: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
JW74 is a small molecule inhibitor that potently and selectively targets Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2) , two members of the poly (ADP-ribose) polymerase (PARP) family of enzymes. By inhibiting the catalytic activity of tankyrases, this compound modulates the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers. The primary mechanism of action involves the stabilization of AXIN2, a key component of the β-catenin destruction complex. This leads to the enhanced degradation of β-catenin, preventing its accumulation in the nucleus and subsequent transcription of Wnt target genes. This targeted inhibition of the Wnt pathway makes this compound a valuable tool for cancer research and a potential therapeutic agent.
Quantitative Data
The following tables summarize the available quantitative data for this compound, including its inhibitory concentrations against the Wnt/β-catenin signaling pathway and its effects on the viability of various cancer cell lines.
Table 1: Inhibition of Wnt/β-catenin Signaling by this compound
| Assay Type | Cell Line/System | IC50 (nM) | Reference |
| Super Top Flash (STF) Luciferase Reporter | HEK293 | 790 | [Source 4] |
| LiCl-induced Wnt activation | - | 420 | [Source 4] |
| TCF/LEF Reporter | U2OS | ~5000-10000 | [Source 21] |
Table 2: In Vitro Cell Viability (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| KPD | Osteosarcoma | 72 | ~10 | [Source 20] |
| U2OS | Osteosarcoma | 72 | ~10 | [Source 20] |
| SaOS-2 | Osteosarcoma | 72 | >10 | [Source 20] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by intervening in the canonical Wnt/β-catenin signaling pathway. The following diagram illustrates the mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot Analysis of AXIN2 and β-catenin
This protocol is designed to assess the effect of this compound on the protein levels of AXIN2 and β-catenin.
a. Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, 72 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Rabbit anti-AXIN2 (e.g., Cell Signaling Technology, #2151) at 1:1000 dilution.
-
Rabbit anti-β-catenin (e.g., Cell Signaling Technology, #8480) at 1:1000 dilution.
-
Mouse anti-β-Actin (e.g., Sigma-Aldrich, #A5441) at 1:5000 dilution as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
TCF/LEF Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
-
Co-transfect cells (e.g., HEK293T or U2OS) in a 96-well plate with a TCF/LEF firefly luciferase reporter plasmid (e.g., pTA-Luc-STF) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Cell Viability (MTS) Assay
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
Conclusion
This compound is a well-characterized inhibitor of Tankyrase 1 and 2, acting as a potent modulator of the Wnt/β-catenin signaling pathway. Its ability to promote the degradation of β-catenin through the stabilization of AXIN2 makes it a critical tool for investigating the roles of Wnt signaling in cancer and other diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. Further investigation into its in vivo efficacy and safety profile will be crucial for its potential translation into a clinical setting.
JW74: A Potent Tankyrase Inhibitor for Wnt/β-catenin Pathway Modulation in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JW74 is a small molecule inhibitor that specifically targets tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical factor in the development and progression of numerous cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its effects on cancer cells, and detailed experimental protocols for its evaluation. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate Wnt signaling and explore its therapeutic potential.
Introduction to this compound and Tankyrase Inhibition
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis by regulating cell proliferation, differentiation, and survival.[1][2] Aberrant activation of this pathway is a hallmark of many cancers, including colorectal cancer and osteosarcoma.[1][2] The central event in canonical Wnt signaling is the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of target genes like c-Myc and Axin2.[1][3]
In the absence of a Wnt ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2][3] Tankyrase 1 and 2 are poly(ADP-ribose) polymerases (PARPs) that promote the degradation of Axin, a scaffold protein in the destruction complex.[3][4] By PARsylating Axin, tankyrases mark it for ubiquitination and degradation, thereby destabilizing the destruction complex and leading to the accumulation of β-catenin.[4]
This compound is a specific inhibitor of tankyrase 1 and 2.[2] By inhibiting the PARP activity of tankyrases, this compound prevents the PARsylation and subsequent degradation of Axin.[1][3] This leads to the stabilization of Axin and the reformation of the β-catenin destruction complex, which in turn enhances the degradation of β-catenin and downregulates Wnt/β-catenin signaling.[1][3]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the Wnt/β-catenin pathway through the stabilization of the Axin-containing destruction complex. This leads to a cascade of events that ultimately reduces the levels of nuclear β-catenin and inhibits the transcription of Wnt target genes.
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes. Its dysregulation is implicated in various diseases, particularly cancer.
Caption: The Wnt/β-catenin signaling pathway with this compound inhibition.
Effects of this compound on Cancer Cells
This compound has been shown to exert significant anti-cancer effects in various cancer cell lines, primarily through the inhibition of the Wnt/β-catenin pathway.
Reduction of Cell Growth and Viability
Treatment with this compound leads to a dose-dependent reduction in the proliferation and viability of cancer cells.[1] For instance, in osteosarcoma cell lines (KPD, U2OS, and SaOS-2), this compound inhibited cell growth and induced apoptosis.[1]
Table 1: Quantitative Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Duration (h) | Observed Effect | Reference |
| U2OS | Osteosarcoma | TCF/LEF Reporter Assay | 5 | 48 | Significant decrease in reporter activity (P=0.024) | [1][5] |
| U2OS | Osteosarcoma | TCF/LEF Reporter Assay | 10 | 48 | Significant decrease in reporter activity (P=0.033) | [1][5] |
| U2OS | Osteosarcoma | qRT-PCR (AXIN2 mRNA) | 5 | 48 | Significant reduction in mRNA levels (P=0.005) | [1][5] |
| U2OS | Osteosarcoma | qRT-PCR (AXIN2 mRNA) | 10 | 48 | Significant reduction in mRNA levels (P=0.042) | [1][5] |
| U2OS | Osteosarcoma | qRT-PCR (AXIN2 mRNA) | 5 | 72 | Significant reduction in mRNA levels (P<0.001) | [1][5] |
| U2OS | Osteosarcoma | qRT-PCR (AXIN2 mRNA) | 10 | 72 | Significant reduction in mRNA levels (P<0.001) | [1][5] |
| U2OS | Osteosarcoma | qRT-PCR (C-MYC mRNA) | 5 | 48 | Significant reduction in mRNA levels (P<0.001) | [5] |
| U2OS | Osteosarcoma | qRT-PCR (C-MYC mRNA) | 10 | 48 | Significant reduction in mRNA levels (P<0.001) | [5] |
| KPD, U2OS, SaOS-2 | Osteosarcoma | Proliferation Assay | 1-10 | - | Inhibition of proliferative capacity | [1] |
| - | - | ST-Luc Assay | 0.79 | - | IC50 | [6] |
Induction of Apoptosis and Differentiation
In addition to inhibiting cell growth, this compound has been observed to induce caspase-3-mediated apoptosis in osteosarcoma cells.[1][7] Furthermore, this compound treatment can promote cellular differentiation.[1] In U2OS cells, which are typically resistant to osteogenic differentiation, this compound was shown to induce this process.[1][8] This effect may be partly mediated by the upregulation of the let-7 family of microRNAs, which are known tumor suppressors and inducers of differentiation.[1]
Experimental Protocols
To facilitate the study of this compound, this section provides detailed methodologies for key experiments used to assess its activity and effects on cancer cells.
Experimental Workflow
A typical workflow for evaluating the efficacy of this compound involves a series of in vitro assays to determine its impact on the Wnt/β-catenin pathway, cell viability, and other cellular processes.
Caption: A typical experimental workflow for evaluating this compound.
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.[9][10]
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., pTA-Luc-STF)[1]
-
Renilla luciferase plasmid (for normalization)[1]
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
This compound dissolved in DMSO[1]
Protocol:
-
Seed cells in a 24-well plate and grow to 60-80% confluency.[11]
-
Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.[11]
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1-10 µM) or DMSO as a control.[1][5]
-
Incubate the cells for the desired time period (e.g., 24-48 hours).[1][5]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[9]
Western Blot for β-catenin and Axin2
This technique is used to detect changes in the protein levels of β-catenin and Axin2 following this compound treatment.[12][13]
Materials:
-
Cells treated with this compound or DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[13]
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)[14]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[12]
-
Primary antibodies: anti-β-catenin, anti-active-β-catenin, anti-Axin2, and a loading control (e.g., anti-Actin or anti-Lamin B1)[1][5]
-
HRP-conjugated secondary antibodies[13]
-
Chemiluminescent substrate[12]
Protocol:
-
Lyse the treated cells in ice-cold lysis buffer.[14] For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.[1][5]
-
Determine the protein concentration of the lysates using a BCA assay.[12]
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability/Proliferation Assay (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability and proliferation.[16][17]
Materials:
-
Cells seeded in a 96-well plate
-
This compound dissolved in DMSO
-
MTS reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[1]
-
Treat the cells with various concentrations of this compound or DMSO as a control.[1]
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).[17]
-
Incubate the plate for 1-4 hours at 37°C.[17]
-
Measure the absorbance at 490 nm using a microplate reader.[16]
-
Calculate cell viability as a percentage of the control (DMSO-treated) cells.
Conclusion
This compound is a valuable research tool for studying the Wnt/β-catenin signaling pathway and its role in cancer. Its specific inhibition of tankyrases leads to the stabilization of Axin, subsequent degradation of β-catenin, and downregulation of Wnt target gene expression. This activity translates to potent anti-proliferative, pro-apoptotic, and pro-differentiation effects in cancer cells. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of Wnt signaling in cancer and aiding in the development of novel therapeutic strategies.
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 11. Wnt Reporter Activity Assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of JW74 on the β-Catenin Destruction Complex
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers.[1][2] A key negative regulator of this pathway is the β-catenin destruction complex, a multi-protein assembly that targets β-catenin for proteasomal degradation.[3][4] The small molecule JW74 has emerged as a potent inhibitor of the Wnt/β-catenin pathway.[5][6] This technical guide provides a detailed overview of the mechanism by which this compound modulates the β-catenin destruction complex, supported by quantitative data, detailed experimental protocols, and pathway visualizations. This compound acts as a specific inhibitor of Tankyrase (TNKS) 1 and 2, enzymes that PARylate (poly-ADP-ribosylate) the scaffold protein Axin, marking it for ubiquitination and degradation.[7] By inhibiting Tankyrase, this compound stabilizes Axin, thereby enhancing the assembly and activity of the destruction complex, leading to reduced levels of nuclear β-catenin and the suppression of its downstream transcriptional targets.[1][5]
The Wnt/β-Catenin Signaling Pathway and the Destruction Complex
The canonical Wnt/β-catenin signaling pathway is tightly controlled. The central event is the regulation of the cytoplasmic concentration of the transcriptional coactivator β-catenin.[3] This regulation is primarily mediated by the β-catenin destruction complex.
1.1. Components of the Destruction Complex The destruction complex is a dynamic, cytoplasmic assembly of several key proteins:
-
Axin: A scaffold protein that serves as the core of the complex, binding to all other major components.[3] Its concentration is rate-limiting for the complex's activity.
-
Adenomatous Polyposis Coli (APC): A large tumor suppressor protein that also acts as a scaffold, facilitating the interaction between Axin and β-catenin.[3][4]
-
Glycogen Synthase Kinase 3 (GSK-3): A serine/threonine kinase that sequentially phosphorylates β-catenin.[3][4]
-
Casein Kinase 1 (CK1): A serine/threonine kinase that primes β-catenin for phosphorylation by GSK-3.[3]
-
Protein Phosphatase 2A (PP2A): A phosphatase involved in regulating the phosphorylation state of complex components.[4]
-
β-TrCP: An E3 ubiquitin ligase that recognizes phosphorylated β-catenin and targets it for proteasomal degradation.[3]
1.2. Pathway States
-
"Wnt OFF" State (Absence of Wnt Ligand): The destruction complex is active. Axin scaffolds APC, GSK-3, and CK1, which collectively bind and phosphorylate β-catenin at a specific N-terminal domain. This phosphorylation event creates a recognition site for the β-TrCP ubiquitin ligase, leading to β-catenin's ubiquitination and subsequent degradation by the proteasome.[3][8] This keeps cytoplasmic β-catenin levels low, preventing its nuclear translocation.
-
"Wnt ON" State (Presence of Wnt Ligand): Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors.[1] This triggers a signaling cascade that leads to the recruitment of the destruction complex to the plasma membrane and its inactivation.[9] As a result, β-catenin is no longer phosphorylated, escapes degradation, and accumulates in the cytoplasm. It then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-MYC and AXIN2.[1][9]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that targets the Wnt pathway at the level of the destruction complex.[5] It does not directly inhibit the core components (like GSK-3) but instead targets Tankyrase (TNKS), an enzyme that regulates the stability of the key scaffold protein, Axin.[1][7]
2.1. The Role of Tankyrase in Wnt Signaling Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[7] TNKS catalyzes a post-translational modification called PARylation. In the context of Wnt signaling, TNKS PARylates Axin.[7] This modification acts as a signal for the E3 ubiquitin ligase RNF146, which subsequently ubiquitinates Axin, targeting it for proteasomal degradation.[7] This constant turnover of Axin limits the stability and efficacy of the destruction complex, thereby fine-tuning the cell's responsiveness to Wnt signals.[7]
2.2. This compound-Mediated Inhibition of Tankyrase this compound specifically inhibits the catalytic PARP domain of TNKS1/2.[1] By blocking the enzymatic activity of Tankyrase, this compound prevents the PARylation of Axin. Without this modification, Axin is no longer recognized by the RNF146 ubiquitin ligase and is thus protected from degradation.[7]
This leads to the stabilization and accumulation of Axin protein (specifically AXIN2).[1][2][10] The increased concentration of this rate-limiting scaffold protein enhances the formation and functional capacity of the β-catenin destruction complex.[5][7] A more robust destruction complex leads to more efficient phosphorylation and degradation of β-catenin, ultimately reducing the pool of active, nuclear β-catenin and suppressing Wnt target gene transcription.[1][11]
Quantitative Data on this compound Efficacy
The inhibitory effect of this compound has been quantified through various cellular and biochemical assays. The data below is compiled from studies in different cancer cell lines, primarily osteosarcoma (U2OS) and colorectal cancer models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay Type | Cell Line / System | Value | Reference |
|---|---|---|---|---|
| IC₅₀ | ST-Luc Reporter Assay | HEK293T | 790 nM | [6] |
| TCF/LEF Activity | Luciferase Reporter | U2OS | Significant decrease at 5 µM | [11] |
| TCF/LEF Activity | Luciferase Reporter | U2OS | Significant decrease at 10 µM |[11] |
Table 2: Effect of this compound on Wnt Pathway Components and Target Genes in U2OS Cells
| Target | Assay Type | Treatment | Result | Reference |
|---|---|---|---|---|
| AXIN2 Protein | Western Blot | 10 µM this compound for 24-72h | Strong, sustained elevation | [10] |
| Nuclear Active β-catenin | Western Blot | 10 µM this compound for 48h | Strongly reduced | [1][11] |
| Nuclear Total β-catenin | Western Blot | 10 µM this compound for 48h | Strongly reduced | [11] |
| AXIN2 mRNA | qRT-PCR | 5 µM this compound for 48h | Significantly reduced | [11] |
| AXIN2 mRNA | qRT-PCR | 10 µM this compound for 48h | Significantly reduced | [11] |
| c-MYC mRNA | qRT-PCR | 5 µM this compound for 48h | Significantly reduced | [11] |
| c-MYC mRNA | qRT-PCR | 10 µM this compound for 48h | Significantly reduced |[11] |
Note: The reduction in AXIN2 mRNA is an expected downstream consequence. While this compound stabilizes the AXIN2 protein, the resulting decrease in β-catenin/TCF activity reduces the transcription of the AXIN2 gene, which is itself a Wnt target gene, demonstrating a break in the negative feedback loop.[11][12][13]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.
4.1. Western Blot for β-Catenin and Axin2 Levels
Objective: To measure changes in the protein levels of total β-catenin, active (non-phosphorylated) β-catenin, and Axin2 following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., U2OS, KPD) at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 0.5-10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24, 48, 72 hours).[10]
-
Protein Extraction:
-
For total protein lysate, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For cytoplasmic and nuclear fractionation, use a commercial kit (e.g., NE-PER™) according to the manufacturer's instructions to separate fractions.[11]
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-active-β-catenin, anti-total-β-catenin, anti-AXIN2, anti-Lamin B1 (nuclear marker), anti-Actin (cytoplasmic/loading control).[11]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[14] Quantify band intensity using software like ImageJ.
4.2. TCF/LEF Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of the β-catenin/TCF/LEF complex.
Methodology:
-
Transfection: Co-transfect cells (e.g., U2OS, HEK293) in a multi-well plate with two plasmids:
-
Treatment: After 24 hours (to allow for plasmid expression), replace the medium with fresh medium containing this compound at desired concentrations (e.g., 0.1-10 µM) or a vehicle control.[11]
-
Lysis and Measurement: After the desired treatment duration (e.g., 48 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the vehicle-treated control.
4.3. Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA expression levels of Wnt target genes such as AXIN2 and c-MYC.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle as described in protocol 4.1.
-
RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (AXIN2, c-MYC) and a housekeeping gene (GAPDH, PGK1), and a SYBR Green or TaqMan master mix.[11]
-
Perform the PCR reaction in a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as a fold change relative to the vehicle-treated control.
Conclusion
This compound is a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. Its mechanism of action is centered on the inhibition of Tankyrase 1 and 2. This inhibition prevents the PARylation-dependent degradation of the scaffold protein Axin, a critical component of the β-catenin destruction complex. The resulting stabilization of Axin enhances the assembly and activity of the destruction complex, leading to a marked reduction in cellular levels of active, nuclear β-catenin. This, in turn, suppresses the transcription of key oncogenic Wnt target genes. The data and protocols provided herein offer a comprehensive guide for researchers studying Wnt signaling and for professionals involved in the development of targeted cancer therapies. The continued investigation of Tankyrase inhibitors like this compound holds significant promise for the treatment of Wnt-driven malignancies.[2][5]
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The β-catenin destruction complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-catenin destruction complex proteins | Other protein targets | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. Novel synthetic antagonists of canonical Wnt signaling inhibit colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Degradation of beta-catenin by the destruction complex [reactome.org]
- 9. Wnt Signaling in the Regulation of Immune Cell and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Elevated expression of axin2 and hnkd mRNA provides evidence that Wnt/β-catenin signaling is activated in human colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of JW74 in Developmental Biology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JW74 is a potent and specific small molecule inhibitor of Tankyrase-1 and Tankyrase-2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family. By targeting Tankyrase, this compound effectively modulates the Wnt/β-catenin signaling pathway, a critical regulator of embryonic development, tissue homeostasis, and stem cell biology. Dysregulation of this pathway is implicated in various developmental abnormalities and diseases, including cancer. This technical guide provides a comprehensive overview of the role of this compound in developmental biology research, detailing its mechanism of action, summarizing key quantitative data, and providing established experimental protocols for its application. The guide also includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility as a chemical probe and potential therapeutic agent.
Core Concepts: Mechanism of Action of this compound
This compound exerts its biological effects by inhibiting the enzymatic activity of Tankyrase-1 and Tankyrase-2.[1] These enzymes play a pivotal role in the Wnt/β-catenin signaling cascade by targeting Axin, a key component of the β-catenin destruction complex, for degradation.[1]
In the absence of a Wnt ligand, the destruction complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane, and its activity is inhibited. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[2]
Tankyrases (TNKS1/2) contribute to the degradation of Axin through a process called PARsylation (poly-ADP-ribosylation). By inhibiting Tankyrase activity, this compound leads to the stabilization of Axin.[1] This, in turn, enhances the assembly and activity of the β-catenin destruction complex, promoting the degradation of β-catenin and thereby suppressing Wnt/β-catenin signaling.[1] This mechanism is illustrated in the signaling pathway diagram below.
References
Investigating the Canonical Wnt Signaling Pathway with JW74: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and tissue homeostasis during embryonic development and in adult organisms.[1][2] Aberrant activation of this pathway is a hallmark of various diseases, most notably cancer, where it drives tumorigenesis and progression.[1][2][3] A key regulatory hub in this cascade is the β-catenin destruction complex, which targets the central effector, β-catenin, for proteasomal degradation. Tankyrase (TNKS), a member of the poly (ADP-ribose) polymerase (PARP) family, promotes the degradation of a critical scaffold protein in this complex, Axin.[2][4] Consequently, inhibitors of tankyrase have emerged as powerful tools to pharmacologically suppress overactive Wnt signaling.
This technical guide provides an in-depth overview of JW74, a potent and specific tankyrase inhibitor, for investigating and modulating the Wnt/β-catenin pathway. We will cover its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for its application in research settings.
This compound: A Potent Inhibitor of Wnt/β-Catenin Signaling
This compound is a small molecule inhibitor that targets the catalytic PARP domain of tankyrase 1 and 2 (TNKS1/2).[5] Its chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 4-[4-(4-Methoxyphenyl)-5-[[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]-4H-1,2,4-triazol-3-yl]-pyridine | [5][6] |
| Molecular Formula | C24H20N6O2S | [5][6] |
| Molecular Weight | 456.52 g/mol | [6] |
| Purity | ≥98% | [5][6] |
| Solubility | DMSO (~20 mg/ml), DMF (~20 mg/ml) | [5][7] |
Mechanism of Action
In the absence of a Wnt signal, a cytoplasmic "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome. Tankyrases (TNKS1/2) promote the degradation of Axin through a process called PARsylation, thereby destabilizing the destruction complex and promoting Wnt signaling.[2][8]
This compound inhibits the catalytic activity of TNKS1/2.[5] This inhibition prevents the PARsylation and subsequent degradation of Axin, leading to the stabilization and accumulation of the destruction complex.[2][9] A functional destruction complex efficiently phosphorylates β-catenin, leading to its degradation. As a result, β-catenin cannot accumulate and translocate to the nucleus to activate TCF/LEF (T-cell factor/lymphoid enhancer-binding factor) target genes, effectively shutting down the canonical Wnt pathway.[9]
Caption: Canonical Wnt pathway and the inhibitory mechanism of this compound.
Quantitative Analysis of this compound Activity
This compound's efficacy has been quantified across various cell lines and experimental systems. The following tables summarize key findings.
Table 1: In Vitro Inhibitory Concentration of this compound
| Assay | IC50 | Cell Line / System | Reference |
| TCF/LEF Reporter (ST-Luc) | 790 nM | Colorectal Cancer Cells | [5][6] |
| Wnt Reporter Assay | 420 nM | Not Specified | [10] |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and calculation methods used.[11][12]
Table 2: Molecular Effects of this compound Treatment
| Cell Line | Treatment | Effect | Reference |
| U2OS, KPD, SaOS-2 | 10 µM this compound, 72h | Protein: ↑ AXIN2 | [9][13] |
| U2OS | 1-10 µM this compound, 48h | Protein: ↑ AXIN2 (dose-dependent) | [9] |
| U2OS | 10 µM this compound, 48h | Protein: ↓ Nuclear Active β-catenin | [9][14] |
| U2OS | 5-10 µM this compound, 48-72h | mRNA: ↓ AXIN2, ↓ c-MYC | [14] |
| Colorectal Cancer | Not Specified | Protein: ↑ Axin2, ↓ β-catenin | [5] |
Table 3: Functional Effects of this compound on Cancer Cell Lines
| Cell Line(s) | Functional Outcome | Observations | Reference |
| KPD, U2OS, SaOS-2 | Reduced Cell Growth | Induced by delayed cell cycle progression and apoptosis. | [3][15] |
| U2OS, SaOS-2 | Induced Differentiation | Upregulation of let-7 miRNA family; increased Alkaline Phosphatase (ALP) activity. | [3][9][16] |
| Colorectal Cancer | Proliferation Inhibition | Arrests cell cycle in G1 phase. | [1][6] |
Experimental Protocols for Investigating the Wnt Pathway with this compound
Here we provide detailed protocols for key experiments to assess the impact of this compound on the Wnt signaling pathway.
Protocol 1: TCF/LEF Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the canonical Wnt pathway. It relies on a reporter construct where the expression of a luciferase enzyme is driven by TCF/LEF response elements. Inhibition of the pathway by this compound results in a decrease in luciferase activity.[17][18]
Caption: Workflow for a TCF/LEF dual-luciferase reporter assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293, U2OS) into a white, clear-bottom 96-well plate at a density that will result in 60-80% confluency at the time of transfection.[19]
-
Transfection (24h post-seeding):
-
Prepare a DNA-transfection reagent mix according to the manufacturer's protocol.
-
Co-transfect cells with a TCF/LEF-responsive Firefly luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro]) and a control plasmid expressing Renilla luciferase for normalization (e.g., pRL-SV40). A 10:1 ratio of reporter to control plasmid is common.[17][19]
-
Incubate for 16-24 hours.[18]
-
-
This compound Treatment (16-24h post-transfection):
-
Prepare serial dilutions of this compound in appropriate cell culture medium. A typical concentration range to test is 0.1 to 10 µM.[9]
-
Include a vehicle control (e.g., 0.1% DMSO).[9]
-
Remove the transfection medium and add the this compound-containing medium to the cells.
-
Incubate for 24-48 hours.[9]
-
-
Lysis and Luminescence Measurement:
-
Data Analysis:
-
For each well, normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity.
-
Express the results as a percentage of the vehicle control.
-
Protocol 2: Western Blot Analysis of Wnt Pathway Components
Western blotting is used to detect changes in the protein levels of key Wnt pathway components, such as active β-catenin and AXIN2, following this compound treatment.[9][14]
Caption: General workflow for a Western blot experiment.
Methodology:
-
Sample Preparation:
-
Culture and treat cells with this compound (e.g., 10 µM for 48-72h) and a vehicle control.[9]
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[21]
-
Quantify the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[23]
-
Incubate the membrane with a primary antibody (e.g., anti-active-β-catenin, anti-AXIN2, anti-ACTIN as a loading control) overnight at 4°C, diluted in blocking buffer (e.g., 1:1000).[22][24]
-
Wash the membrane three times for 10-15 minutes each with TBST.[21]
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[21][22]
-
Wash the membrane again three times for 15 minutes each with TBST.[21]
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Protocol 3: Cell Viability Assay (MTT/WST-1)
Cell viability assays are used to determine the effect of this compound on cell proliferation and cytotoxicity. Assays like MTT or WST-1 measure the metabolic activity of viable cells.[25]
Caption: Workflow for a colorimetric cell viability assay.
Methodology (MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
This compound Treatment:
-
Treat cells with a range of this compound concentrations in triplicate. Include a vehicle control (DMSO) and a "no-cell" blank control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[26]
-
Incubate for 1-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[25]
-
-
Solubilization:
-
Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[25]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve to determine the IC50 value for cell growth inhibition.
-
Conclusion
This compound is a valuable chemical probe for dissecting the canonical Wnt/β-catenin signaling pathway. Its specific mechanism of action—stabilizing the β-catenin destruction complex via tankyrase inhibition—provides a reliable method for downregulating Wnt-dependent transcription. The protocols and data presented in this guide offer a robust framework for researchers to utilize this compound effectively, enabling the exploration of Wnt signaling in various biological contexts and furthering the development of targeted therapeutics for Wnt-driven diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. JW 74 | Other Wnt Signaling | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines [inis.iaea.org]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Wnt Reporter Activity Assay [bio-protocol.org]
- 20. protocols.io [protocols.io]
- 21. benchchem.com [benchchem.com]
- 22. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. biocompare.com [biocompare.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Impact of JW74 on Cancer Stem Cell Renewal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer stem cells (CSCs) represent a subpopulation of tumor cells with the ability to self-renew and differentiate, driving tumor initiation, progression, metastasis, and therapeutic resistance. The Wnt/β-catenin signaling pathway is a critical regulator of these processes, making it a prime target for novel anti-cancer therapies. JW74 is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key components of the β-catenin destruction complex. By inhibiting tankyrase, this compound stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling. This guide provides an in-depth technical overview of this compound's mechanism of action and its impact on cancer stem cell renewal, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental workflows.
Mechanism of Action: Inhibition of the Wnt/β-catenin Pathway
This compound exerts its effects by targeting the canonical Wnt/β-catenin signaling pathway, a crucial cascade for both normal stem cell function and the malignant properties of cancer stem cells.[1]
In the absence of a Wnt ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen (B147801) synthase kinase 3β (GSK3β) phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Tankyrase 1 and 2 (TNKS1/2) are poly(ADP-ribose) polymerases that PARsylate Axin, leading to its ubiquitination and degradation. This destabilization of the destruction complex allows β-catenin to accumulate.
This compound is a specific inhibitor of the PARP domain of tankyrase 1 and 2. By inhibiting tankyrase activity, this compound prevents the PARsylation of Axin, leading to its stabilization. A stable destruction complex can then effectively phosphorylate β-catenin, leading to its degradation. Consequently, the translocation of β-catenin to the nucleus is inhibited, preventing the transcription of Wnt target genes that are essential for cancer stem cell self-renewal and proliferation, such as c-MYC and AXIN2.[2][3]
Quantitative Data on the Effects of this compound
The efficacy of this compound in inhibiting the Wnt/β-catenin pathway and affecting cancer cell properties has been quantified in various studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound on Wnt Signaling and Cell Viability
| Cell Line | Assay | This compound Concentration | Result | Reference |
| U2OS (Osteosarcoma) | TCF/LEF Reporter Assay | 5 µM | Significant decrease in reporter activity (P = 0.024) | [2] |
| U2OS (Osteosarcoma) | TCF/LEF Reporter Assay | 10 µM | Significant decrease in reporter activity (P = 0.033) | [2] |
| U2OS (Osteosarcoma) | qRT-PCR (AXIN2 mRNA) | 5 µM (48h) | Significant reduction (P = 0.005) | [2] |
| U2OS (Osteosarcoma) | qRT-PCR (AXIN2 mRNA) | 10 µM (48h) | Significant reduction (P = 0.042) | [2] |
| U2OS (Osteosarcoma) | qRT-PCR (c-MYC mRNA) | 5 µM (48h) | Significant reduction (P < 0.001) | [2] |
| U2OS (Osteosarcoma) | qRT-PCR (c-MYC mRNA) | 10 µM (48h) | Significant reduction (P < 0.001) | [2] |
| KPD, U2OS, SaOS-2 (Osteosarcoma) | Proliferation Assay | 1-10 µM | Dose-dependent inhibition of proliferation | [4] |
| U2OS (Osteosarcoma) | Apoptosis Assay | 10 µM (72h) | Increase in apoptotic cells from 0.8% to 1.6% | [4] |
Table 2: Effects of Tankyrase Inhibitors on Cancer Stem Cell Properties
| Inhibitor | Cell Line | Assay | Concentration | Result | Reference |
| G007-LK | Glioma Stem Cells | Sphere Formation Assay | 100 nM - 1 µM | Dose-dependent reduction in sphere formation | [5][6] |
| G007-LK | Glioma Stem Cells | Proliferation Assay (XTT) | 100 nM - 1 µM | Dose-dependent decrease in proliferation | [5][6] |
| This compound | Osteosarcoma (U2OS) | Differentiation Assay (ALP activity) | 10 µM | Induction of osteogenic differentiation | [1] |
| Tankyrase Inhibitors | Colorectal Cancer (COLO-320DM) | c-KIT Expression (CSC marker) | Not specified | Downregulation of c-KIT in CD44-positive cells | [7][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on cancer stem cell renewal.
Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells in non-adherent conditions.
Materials:
-
Cancer cell line of interest
-
DMEM/F12 serum-free medium
-
B-27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
This compound (or other inhibitors)
-
DMSO (vehicle control)
-
Ultra-low attachment plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Detach cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium to create a single-cell suspension.
-
Cell Counting: Count the viable cells using a hemocytometer and Trypan Blue exclusion.
-
Plating: Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates containing sphere-forming medium (DMEM/F12 with B-27, EGF, and bFGF).
-
Treatment: Add this compound at various concentrations to the experimental wells. Add an equivalent volume of DMSO to the control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 7-14 days.
-
Sphere Counting: After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well using an inverted microscope.
-
Data Analysis: Calculate the sphere formation efficiency (SFE) as: (Number of spheres / Number of cells seeded) x 100%. Compare the SFE between treated and control groups.
Western Blot for β-catenin
This protocol details the detection and quantification of total and active (non-phosphorylated) β-catenin levels.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-active-β-catenin, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Quantification: Quantify band intensity using densitometry software and normalize to the loading control.
Flow Cytometry for Cancer Stem Cell Markers
This method allows for the quantification of cells expressing specific CSC surface markers.
Materials:
-
Single-cell suspension from this compound-treated and control cultures
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against CSC markers (e.g., CD133, CD44) and corresponding isotype controls
-
Flow cytometer
Protocol:
-
Cell Preparation: Prepare a single-cell suspension and wash with FACS buffer.
-
Staining: Resuspend cells in FACS buffer and add fluorochrome-conjugated antibodies. Incubate for 30 minutes on ice in the dark. Use isotype controls in separate tubes.
-
Washing: Wash cells twice with FACS buffer to remove unbound antibodies.
-
Analysis: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Data Interpretation: Analyze the percentage of marker-positive cells in the this compound-treated versus control groups.
Conclusion
This compound presents a promising therapeutic strategy by targeting the Wnt/β-catenin pathway, a fundamental signaling cascade in cancer stem cell biology. The data and protocols presented in this guide demonstrate that by inhibiting tankyrase, this compound effectively reduces β-catenin levels, leading to a decrease in the expression of Wnt target genes. This molecular event translates into a functional impairment of cancer stem cell properties, including reduced proliferation, diminished self-renewal capacity, and induction of differentiation. Further investigation into the quantitative effects of this compound on a broader range of cancer stem cell markers and in vivo models will be crucial for its clinical development. This technical guide serves as a foundational resource for researchers dedicated to advancing novel therapies against the resilient population of cancer stem cells.
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tankyrase Inhibitors Target Colorectal Cancer Stem Cells via AXIN-Dependent Downregulation of c-KIT Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preliminary Efficacy of JW74: A Technical Overview for Drug Development Professionals
An In-depth Analysis of Preclinical Data on a Novel Wnt/β-Catenin Pathway Inhibitor
JW74, a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway, has emerged as a promising candidate in preclinical cancer research. This technical guide synthesizes the available preliminary data on the efficacy of this compound, focusing on its mechanism of action, in vitro and in vivo effects, and the experimental methodologies used in its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and translational medicine.
Core Mechanism of Action: Targeting the β-Catenin Destruction Complex
This compound functions as a specific inhibitor of tankyrase (TNKS), a key enzyme in the Wnt/β-catenin signaling cascade.[1][2] By inhibiting tankyrase, this compound prevents the PARsylation-dependent degradation of AXIN2, a crucial scaffold protein in the β-catenin destruction complex.[1][3] This leads to the stabilization of AXIN2, which in turn facilitates the phosphorylation and subsequent degradation of β-catenin.[1][3] The ultimate result is a reduction in the levels of nuclear β-catenin, thereby inhibiting the transcription of Wnt target genes, many of which are implicated in cell proliferation and survival.[1][2][3]
In Vitro Efficacy of this compound
The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated across various cancer cell lines, most notably in osteosarcoma and colorectal cancer.
Quantitative Efficacy Data
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (ST-Luc Assay) | - | 790 nM | [4][5] |
| TCF/LEF Reporter Assay | U2OS | Significant decrease at 5 µM and 10 µM | [3] |
| Caspase-3 Activity | KPD, U2OS, SaOS-2 | Dose-dependent increase | [3] |
| AXIN2 mRNA Levels | U2OS | Significant reduction at 5 µM and 10 µM after 48h and 72h | [3] |
| Nuclear Active β-catenin | U2OS | Reduced levels after 48h treatment with 10 µM | [3][6] |
Functional Effects
-
Cell Growth Inhibition: this compound has been shown to reduce cell growth in osteosarcoma cell lines (KPD, U2OS, and SaOS-2).[1][3]
-
Cell Cycle Arrest: The compound induces a delay in cell cycle progression, contributing to its anti-proliferative effects.[1][3]
-
Induction of Apoptosis: this compound promotes caspase-3-mediated apoptosis in a dose-dependent manner in osteosarcoma cells.[1][3]
-
Induction of Differentiation: In U2OS osteosarcoma cells, which are typically resistant to osteogenic differentiation, this compound treatment has been shown to induce this process.[1][7] This effect is potentially mediated by the upregulation of the let-7 family of microRNAs.[1]
In Vivo Efficacy of this compound
Preclinical studies in animal models have provided evidence for the anti-tumor activity of this compound in a living system.
Animal Model Data
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| Mouse Xenograft | Colorectal Cancer | Not specified | Inhibition of tumor cell growth | [4][5] |
| ApcMin Mice | Intestinal Tumors | Chronic treatment | >45% reduction in intestinal tumors | [8] |
It is important to note that while effective, this compound exhibited poor stability and was rapidly cleared from the bloodstream in these studies.[8]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and experimental approaches, the following diagrams are provided.
Caption: this compound inhibits Tankyrase, stabilizing the β-catenin destruction complex.
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: JW74 in Cell Culture Experiments
Introduction
JW74 is a potent and specific small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] It functions by targeting tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes that belong to the Poly (ADP-ribose) polymerases (PARP) family.[2][3] By inhibiting tankyrases, this compound prevents the poly-ADP-ribosylation and subsequent degradation of AXIN1 and AXIN2.[2][4] This leads to the stabilization of Axin proteins, which are key components of the β-catenin destruction complex.[5][6] A functional destruction complex promotes the phosphorylation and proteasomal degradation of β-catenin, thereby suppressing the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are implicated in cell proliferation.[7][8][9]
Aberrant activation of the Wnt/β-catenin pathway is a critical factor in the development and progression of various cancers, including osteosarcoma and colorectal cancer.[2][4][5] this compound has been shown to effectively reduce cell growth, induce apoptosis, and cause delays in cell cycle progression in cancer cell lines with activated Wnt signaling.[5][6] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
Mechanism of Action: Wnt/β-catenin Pathway Inhibition by this compound
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the specific point of intervention for this compound. In the absence of a Wnt signal (pathway "Off"), the destruction complex actively degrades β-catenin. This compound reinforces this "Off" state by preventing tankyrase-mediated degradation of Axin, a crucial scaffold protein in the destruction complex.
Quantitative Data
This compound exhibits varying efficacy depending on the cell line, concentration, and treatment duration. The following tables summarize key quantitative data from published studies.
Table 1: IC50 and Effective Concentrations of this compound
| Cell Line | Assay Type | IC50 / Effective Conc. | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| U2OS (Osteosarcoma) | TCF/LEF Reporter Assay | 5-10 µmol/L | 48 hours | Significant decrease in reporter activity | [5][7] |
| U2OS (Osteosarcoma) | Western Blot | 10 µmol/L | 48 hours | Reduced nuclear active β-catenin | [5][7] |
| U2OS (Osteosarcoma) | qPCR | 5-10 µmol/L | 48-72 hours | Significant reduction in AXIN2 & c-MYC mRNA | [7] |
| SaOS-2 (Osteosarcoma) | Cell Growth Assay | 10 µmol/L | 12 days | Induced cellular differentiation | [5][10] |
| KPD (Osteosarcoma) | Cell Growth Assay | 10 µmol/L | 72 hours | Reduced cell growth | [11] |
| General | ST-Luc Reporter Assay | 790 nmol/L | Not Specified | Inhibition of canonical Wnt signaling |[1] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of this compound are critical for reproducible results.
-
Reconstitution: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[5] To prepare a 10 mmol/L stock solution, dissolve the appropriate mass of this compound powder in fresh, anhydrous DMSO. For example, for this compound with a molecular weight of 456.52 g/mol , dissolve 4.57 mg in 1 mL of DMSO.
-
Storage: Store the 10 mmol/L stock solution at 4°C for short-term use (maximum of 2 weeks).[5] For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Immediately before use, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations (e.g., 0.5–10 µmol/L).[5][11] Remember to include a vehicle control (DMSO) in all experiments at the same final concentration as the highest this compound dose.
Cell Viability Assay (MTS/MTT Protocol)
This protocol determines the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control medium.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
Reagent Addition:
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.[13]
-
Solubilization (MTT only): If using MTT, carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[13][14]
-
Measurement: Read the absorbance on a microplate reader. The wavelength is typically 490 nm for MTS and 570 nm for MTT.[13]
Western Blotting for β-catenin and Axin2
This protocol is used to measure changes in protein levels of β-catenin and its regulatory components following this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells in 6-well plates or 10 cm dishes with this compound (e.g., 10 µmol/L) or DMSO for the desired time (e.g., 24, 48, 72 hours).[11] Wash cells with ice-cold PBS and lyse them using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.[16]
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.[17]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[16][17]
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[17] Recommended antibodies include those against active β-catenin, total β-catenin, AXIN2, and a loading control (e.g., ACTIN or LAMINB1 for nuclear fractions).[5][7]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[17]
qPCR for Wnt Target Gene Expression
This protocol quantifies the mRNA expression levels of Wnt target genes, such as AXIN2 and c-MYC, to confirm the inhibitory effect of this compound.[7]
Methodology:
-
Cell Treatment: Treat cells with this compound or DMSO as described in the previous protocols. A 48-72 hour treatment is often effective for observing changes in mRNA levels.[7]
-
RNA Isolation: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit) or a TRIzol-based method according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer like a NanoDrop.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qPCR Reaction:
-
Data Analysis: Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.[19]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: JW74 in U2OS Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JW74, a tankyrase inhibitor, with the human osteosarcoma cell line U2OS. This document outlines the working concentrations, mechanism of action, and detailed protocols for key experiments.
Introduction
This compound is a potent and specific small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2] In many cancers, including osteosarcoma, this pathway is aberrantly activated, promoting cell proliferation and survival.[1][2] this compound exerts its effect by stabilizing AXIN2, a crucial component of the β-catenin destruction complex. This leads to a reduction in nuclear β-catenin levels and subsequent downregulation of Wnt target genes.[1][3] The U2OS cell line, derived from a human osteosarcoma, is a widely used model system for studying bone cancer and the effects of therapeutic agents.[4][5][6][7]
Mechanism of Action of this compound in U2OS Cells
This compound targets the Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Tankyrase promotes the degradation of Axin. By inhibiting tankyrase, this compound stabilizes Axin, thereby enhancing the degradation of β-catenin and inhibiting the transcription of Wnt target genes like c-MYC.[1][8]
Caption: Mechanism of this compound action on the Wnt/β-catenin pathway.
Working Concentration and Effects in U2OS Cells
The optimal working concentration of this compound in U2OS cells is application-dependent and typically ranges from 0.1 to 10 µM.[1][3][9] Below is a summary of observed effects at various concentrations and treatment durations.
| Concentration | Treatment Duration | Observed Effect in U2OS Cells | Reference |
| 0.1 - 10 µM | 48 hours | Dose-dependent inhibition of β-catenin mediated activity (TCF/LEF reporter assay). | [1][3] |
| 0.5 - 10 µM | 48 hours | Dose-dependent stabilization of AXIN2 protein levels. | [1] |
| 1 - 10 µM | Up to 72 hours | Dose-dependent inhibition of cell proliferation. | [1][9] |
| 5 µM | 72 hours | Accumulation of cells in the G1 phase of the cell cycle. | [9] |
| 5 - 10 µM | 48 - 72 hours | Significant reduction in AXIN2 and c-MYC mRNA levels. | [3] |
| 10 µM | 24 - 72 hours | Elevated AXIN2 protein levels. | [1] |
| 10 µM | 48 hours | Reduced levels of nuclear active β-catenin. | [1][3] |
| 10 µM | 52 hours | Significant increase in caspase-3 activity, indicating apoptosis. | [1][9] |
| 10 µM | 72 hours | Increased percentage of apoptotic cells (Annexin V staining). | [9] |
| 10 µM | 24 days | Induction of osteogenic differentiation. | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on U2OS cells.
General Experimental Workflow
Caption: General workflow for studying the effects of this compound on U2OS cells.
Cell Culture and Treatment
-
Cell Line: U2OS (human osteosarcoma)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations. A DMSO control (e.g., 0.1%) should be included in all experiments.[1]
Cell Proliferation Assay
-
Method: Real-time cell imaging (e.g., IncuCyte) or endpoint assays (e.g., MTS, MTT).
-
Protocol (based on IncuCyte):
-
Seed U2OS cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 1-10 µM) and a DMSO control.[9]
-
Place the plate in the IncuCyte live-cell analysis system.
-
Acquire images every 2-4 hours for 72 hours.
-
Analyze cell confluence over time to determine the effect on proliferation.
-
Western Blot Analysis
-
Objective: To detect changes in protein levels of AXIN2 and nuclear β-catenin.
-
Protocol:
-
Seed U2OS cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or DMSO for 24, 48, or 72 hours.[1]
-
For total protein, lyse cells in RIPA buffer. For nuclear extracts, use a nuclear/cytoplasmic fractionation kit.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-AXIN2, anti-active-β-catenin, anti-Lamin B1 for nuclear loading control, anti-Actin for total loading control).[1][3]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect with an ECL substrate and image the blot.
-
Apoptosis Assay
-
Method 1: Caspase-3 Activity
-
Seed and treat cells as for the proliferation assay.
-
Include a caspase-3/7 reagent in the culture medium.
-
Image the plate using a live-cell imaging system with fluorescence capabilities.
-
Quantify the number of green fluorescent (apoptotic) cells over time.[9]
-
-
Method 2: Annexin V/Propidium Iodide (PI) Staining
-
Treat U2OS cells in 6-well plates with this compound (e.g., 10 µM) or DMSO for 72 hours.[9]
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes.
-
Analyze by flow cytometry.
-
Cell Cycle Analysis
-
Protocol:
-
Treat U2OS cells with this compound (e.g., 5 µM) or DMSO for 72 hours.[9]
-
Harvest and fix cells in cold 70% ethanol.
-
Wash cells and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C.
-
Analyze DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure changes in mRNA levels of Wnt target genes (e.g., AXIN2, c-MYC).
-
Protocol:
-
Treat U2OS cells with this compound (e.g., 5 and 10 µM) or DMSO for 48 or 72 hours.[3]
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for target genes and a housekeeping gene (e.g., PGK1).[3]
-
Analyze the data using the ΔΔCt method to determine relative gene expression.
-
Osteogenic Differentiation Assay
-
Protocol:
-
Culture U2OS cells in standard medium or an osteogenic differentiation cocktail.
-
Treat cells with this compound (e.g., 10 µM) or DMSO.[10]
-
Replace the medium and compounds every 2-3 days.
-
After 12-24 days, assess differentiation by:
-
Conclusion
This compound is a valuable tool for studying the role of the Wnt/β-catenin pathway in U2OS osteosarcoma cells. It effectively inhibits cell growth, induces apoptosis, and promotes differentiation at concentrations in the low micromolar range. The protocols provided here offer a framework for investigating the cellular and molecular effects of this compound. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental setup.
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellosaurus cell line U2OS (CVCL_0042) [cellosaurus.org]
- 5. U2OS cell line - Wikipedia [en.wikipedia.org]
- 6. ebiohippo.com [ebiohippo.com]
- 7. U2OS Cells [cytion.com]
- 8. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: JW74 for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
JW74 is a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] It functions by targeting tankyrase, which leads to the stabilization of AXIN2, a crucial component of the β-catenin destruction complex.[2] This action results in decreased levels of active β-catenin in the nucleus, subsequently inhibiting the transcription of Wnt target genes.[2][3] Due to its role in critical cellular processes like proliferation, differentiation, and apoptosis, the Wnt pathway is a key target in cancer research and developmental biology.[2][4] These notes provide detailed protocols for the dissolution and application of this compound in various in vitro experimental settings.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Weight | 456.52 g/mol | [1] |
| Appearance | Crystalline solid | [5] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1] |
| Maximum Solubility in DMSO | 45.65 mg/mL (100 mM) | [1] |
| Storage of Powder | Store at +4°C | [1] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [6] |
Table 2: In Vitro Applications of this compound
| Application | Cell Lines | Concentration Range | Incubation Time | Key Observed Effects | Source |
| Inhibition of Wnt Signaling | Colorectal Cancer Cells | IC₅₀ = 790 nM | Not Specified | Increased AXIN2, decreased active β-catenin. | [1] |
| Cell Growth Inhibition | KPD, U2OS, SaOS-2 | 1–10 µmol/L | Up to 72 hours | Dose-dependent inhibition of cell proliferation. | [2] |
| Apoptosis Induction | KPD, U2OS, SaOS-2 | 1–10 µmol/L | 52 hours | Dose-dependent increase in Caspase-3 activity. | [2] |
| Cell Cycle Arrest | Colorectal Cancer Cells | Not Specified | Not Specified | Arrests cell cycle in G1 phase. | [1] |
| Inhibition of β-catenin Activity | U2OS | 0.1–10 µmol/L | 48 hours | Reduced nuclear active β-catenin, decreased TCF/LEF reporter activity. | [2][3] |
| Downregulation of Target Genes | U2OS | 5–10 µmol/L | 48–72 hours | Significant reduction in AXIN2 and C-MYC mRNA levels. | [3] |
| Induction of Differentiation | U2OS, SaOS-2 | 10 µmol/L | 12–24 days | Induced osteogenic differentiation. | [7] |
| Pancreatic Progenitor Commitment | hPSCs | Not Specified | Not Specified | Promoted endocrine commitment. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 456.52 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 456.52 g/mol = 4.5652 mg
-
-
Weighing: Carefully weigh 4.57 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]
Protocol 2: In Vitro Cell Treatment with this compound
This protocol provides a general procedure for treating adherent cells with this compound for functional assays.
Materials:
-
Cells of interest plated in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and have not reached confluency at the end of the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Important: To avoid precipitation, it is recommended to perform dilutions in a stepwise manner.[6]
-
Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as in the highest this compound treatment group (e.g., 0.1% DMSO).[2][3] The final concentration of DMSO should not exceed 0.5% to prevent cellular toxicity.[6]
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Include an untreated control group (cells in medium only) if necessary.
-
-
Incubation: Return the plates to the incubator and incubate for the desired duration (e.g., 24, 48, or 72 hours) depending on the specific assay.[2][3]
-
Downstream Analysis: Following incubation, proceed with the planned cellular or molecular analysis (e.g., cell viability assay, western blotting, qRT-PCR).
Visualizations
Signaling Pathway
Caption: Wnt/β-catenin pathway inhibition by this compound.
Experimental Workflow
References
- 1. JW 74 | Other Wnt Signaling | Tocris Bioscience [tocris.com]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. Tankyrase inhibition promotes endocrine commitment of hPSC-derived pancreatic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JW74 Treatment in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW74 is a potent and specific small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2] By inhibiting tankyrase, this compound stabilizes Axin, a crucial component of the β-catenin destruction complex. This leads to the degradation of β-catenin, reduced translocation to the nucleus, and subsequent downregulation of Wnt target genes, ultimately inducing apoptosis in various cancer cell lines, particularly those with aberrant Wnt signaling.[1][2] These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis.
Mechanism of Action: this compound in the Wnt/β-catenin Pathway
This compound targets tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family. Tankyrase PARylates Axin, marking it for ubiquitination and proteasomal degradation.[3] Inhibition of tankyrase by this compound prevents Axin degradation, leading to the stabilization of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α).[1][2] This complex then phosphorylates β-catenin, targeting it for degradation and preventing its accumulation in the cytoplasm and subsequent nuclear translocation. The resulting decrease in nuclear β-catenin leads to the downregulation of target genes involved in proliferation and survival, thereby promoting apoptosis.[2]
Figure 1: this compound inhibits Tankyrase, stabilizing the β-catenin destruction complex and promoting apoptosis.
Data Presentation: this compound Treatment Conditions for Apoptosis Induction
The following table summarizes effective concentrations and treatment durations of this compound for inducing apoptosis in various cancer cell lines, as reported in the literature.
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Effect Observed | Assay Used |
| U2OS | Osteosarcoma | 5 - 10 | 48 - 72 | Increased caspase-3 activity, increased Annexin V positive cells.[1] | Caspase-3 Activity Assay, Annexin V/PI Flow Cytometry |
| KPD | Osteosarcoma | 1 - 10 | 52 | Dose-dependent increase in caspase-3 activity. | Caspase-3 Activity Assay |
| SaOS-2 | Osteosarcoma | 1 - 10 | 52 | Dose-dependent increase in caspase-3 activity. | Caspase-3 Activity Assay |
| Colon Cancer Cell Lines | Colon Cancer | Not Specified | Not Specified | This compound affects cell cycle progression and induces apoptosis.[4] | Not Specified |
Experimental Protocols
An effective workflow for assessing this compound-induced apoptosis involves treating cells, followed by one or more established apoptosis assays.
Figure 2: General experimental workflow for assessing this compound-induced apoptosis.
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis if desired. Incubate for the chosen duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine the floating cells from the supernatant with the detached adherent cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution (100 µg/mL working solution). Gently vortex the cells.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5][6]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[6] Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Caspase-3/7 Activity Assay (Plate Reader-Based)
This assay quantifies the activity of executioner caspases 3 and 7.
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates
-
Caspase-3/7 Glo® Assay System (or equivalent)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight. Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for the desired treatment duration.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate reader.
Interpretation: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol allows for the detection of changes in the expression levels of key apoptotic proteins.
Materials:
-
This compound
-
Cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[7] Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C.[7]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[7]
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[7] After electrophoresis, transfer the proteins to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane for 1 hour at room temperature.[7] Incubate with the primary antibody overnight at 4°C.[7] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane and add ECL substrate.[7] Visualize the protein bands using a chemiluminescence imaging system.
Interpretation: An increase in the levels of cleaved PARP and cleaved caspase-3, and an increased Bax/Bcl-2 ratio are indicative of apoptosis induction.[7][8]
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
Application Notes and Protocols for Western Blot Analysis Following JW74 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW74 is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by inhibiting tankyrase 1 and 2 (TNKS1/2), key enzymes in the poly(ADP-ribosyl)ation-dependent degradation of Axin, a crucial component of the β-catenin destruction complex. Inhibition of tankyrase activity by this compound leads to the stabilization of Axin levels. This, in turn, enhances the degradation of β-catenin, preventing its accumulation in the cytoplasm and subsequent translocation to the nucleus. As a result, the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation and survival, is downregulated. These application notes provide a detailed protocol for utilizing Western blotting to quantify the effects of this compound on key proteins within the Wnt/β-catenin signaling cascade.
Data Presentation
The following table summarizes the expected quantitative changes in protein expression levels in cancer cell lines, such as the osteosarcoma cell line U2OS, following treatment with this compound. These values are representative of typical results obtained through densitometric analysis of Western blots.
| Target Protein | Cellular Fraction | Treatment | Concentration | Time | Expected Change in Protein Level |
| Active β-catenin | Nuclear | This compound | 10 µM | 48h | Strong Reduction (>50%) |
| Total β-catenin | Nuclear | This compound | 10 µM | 48h | Strong Reduction (>50%) |
| c-Myc | Whole Cell Lysate | This compound | 10 µM | 48h | Moderate Reduction (25-50%) |
| Cyclin D1 | Whole Cell Lysate | This compound | 10 µM | 48h | Moderate Reduction (25-50%) |
| AXIN2 | Whole Cell Lysate | This compound | 10 µM | 48h | Significant Increase (>50%) |
| β-actin / GAPDH | Cytoplasmic | N/A | N/A | N/A | No significant change (Loading Control) |
| Lamin B1 | Nuclear | N/A | N/A | N/A | No significant change (Loading Control) |
Signaling Pathway and Experimental Workflow
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis after this compound treatment.
Experimental Protocols
This protocol is optimized for cultured mammalian cells, such as U2OS osteosarcoma cells, known to have an active Wnt/β-catenin pathway.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO for the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
II. Preparation of Cytoplasmic and Nuclear Extracts
This step is crucial for observing the reduction of nuclear β-catenin.
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in 1 ml of ice-cold PBS and transfer to a pre-chilled microfuge tube.
-
Pelleting: Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cytoplasmic Lysis: Resuspend the cell pellet in 200 µl of ice-cold cytoplasmic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, and protease/phosphatase inhibitors).
-
Incubation and Centrifugation: Incubate on ice for 15 minutes, vortexing briefly every 5 minutes. Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Cytoplasmic Fraction: Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
Nuclear Lysis: Resuspend the remaining pellet in 100 µl of ice-cold nuclear lysis buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease/phosphatase inhibitors).
-
Incubation and Centrifugation: Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Nuclear Fraction: Collect the supernatant, which contains the nuclear fraction, and transfer to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA protein assay kit.
III. Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are:
-
Active β-Catenin (1:1000)
-
Total β-Catenin (1:1000)
-
c-Myc (1:1000)
-
Cyclin D1 (1:1000)
-
AXIN2 (1:1000)
-
Lamin B1 (nuclear loading control, 1:1000)
-
β-actin or GAPDH (cytoplasmic/whole cell lysate loading control, 1:5000)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted 1:2000-1:5000 in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the signal using a chemiluminescence imaging system.
-
Analysis: Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target proteins to the corresponding loading control (Lamin B1 for nuclear fractions, β-actin or GAPDH for cytoplasmic/whole cell lysates). Express the results as a fold change relative to the DMSO-treated control.
Application Notes and Protocols: TCF/LEF Reporter Assay for a Quantitative Analysis of Wnt/β-catenin Signaling Inhibition by JW74
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of various cancers and other diseases. The transcriptional activity of this pathway is mediated by the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, which are activated by nuclear β-catenin. The TCF/LEF reporter assay is a robust method to quantify the activity of the Wnt/β-catenin pathway. This assay utilizes a reporter construct containing multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of a reporter gene, typically firefly luciferase.
JW74 is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It functions by inhibiting tankyrase (TNKS) enzymes.[3] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that play a role in targeting Axin, a key component of the β-catenin destruction complex, for degradation. By inhibiting tankyrase, this compound stabilizes Axin, leading to the enhanced degradation of β-catenin and subsequent downregulation of TCF/LEF-mediated transcription.[1][2] These application notes provide a detailed protocol for utilizing the TCF/LEF reporter assay to evaluate the inhibitory effect of this compound on Wnt/β-catenin signaling.
Signaling Pathway and Mechanism of Action
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor. In the absence of a Wnt signal (Wnt OFF), a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.
Upon Wnt stimulation (Wnt ON), the destruction complex is recruited to the plasma membrane and inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, displacing transcriptional repressors and recruiting co-activators to initiate the transcription of Wnt target genes.
This compound intervenes in this pathway by inhibiting tankyrase. Tankyrase PARsylates (adds poly(ADP-ribose) chains to) Axin, marking it for degradation. By inhibiting tankyrase, this compound leads to the stabilization of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex. This results in decreased levels of nuclear β-catenin and reduced transcription of TCF/LEF target genes.
Wnt/β-catenin signaling pathway and the mechanism of this compound inhibition.
Experimental Protocols
This protocol describes a dual-luciferase reporter assay to measure the effect of this compound on TCF/LEF-mediated transcription in a human cell line. A firefly luciferase reporter driven by TCF/LEF response elements (e.g., TOPFlash) is co-transfected with a Renilla luciferase reporter under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency and cell viability.
Materials and Reagents
-
Cell Line: HEK293T or other suitable cell line with an active Wnt pathway or responsive to Wnt stimulation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reporter Plasmids:
-
TCF/LEF Firefly Luciferase Reporter (e.g., pGL4.49[luc2P/TCF-LEF/Hygro] or similar).[4]
-
Constitutive Renilla Luciferase Reporter (e.g., pRL-TK or similar).
-
-
Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Wnt Agonist (optional): Wnt3a conditioned media or recombinant Wnt3a protein if the cell line requires stimulation to activate the Wnt pathway.
-
Dual-Luciferase Reporter Assay System: Commercially available kit (e.g., from Promega or BPS Bioscience).[5]
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Experimental Workflow
Experimental workflow for the TCF/LEF reporter assay with this compound.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture and expand the chosen cell line in standard culture medium.
-
On the day before transfection, trypsinize and count the cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 2 x 104 cells per well for HEK293T).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transfection
-
Prepare the transfection mix. For each well, dilute the TCF/LEF firefly luciferase reporter plasmid (e.g., 100 ng) and the Renilla luciferase control plasmid (e.g., 10 ng) in a serum-free medium like Opti-MEM.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.
-
Add the transfection complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 3: Treatment with this compound
-
Prepare serial dilutions of this compound in the culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM to generate a dose-response curve.[6]
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used (typically ≤ 0.1%).
-
(Optional) If using a Wnt agonist, prepare the agonist in the culture medium.
-
Carefully remove the transfection medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
(Optional) Add the Wnt agonist to the appropriate wells.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Day 4: Dual-Luciferase Assay
-
Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Remove the medium from the wells.
-
Wash the cells once with 1X Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding the passive lysis buffer provided in the assay kit to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Following the manufacturer's protocol for the dual-luciferase assay system, add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.
-
Next, add the Stop & Glo® Reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase reaction.
-
Measure the Renilla luminescence.
Data Presentation and Analysis
The activity of the TCF/LEF reporter is expressed as the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number. The inhibitory effect of this compound is then calculated as a percentage of the activity observed in the vehicle-treated control.
Table 1: Raw Luminescence Data
| Well | Treatment | Firefly Luciferase (RLU) | Renilla Luciferase (RLU) |
| A1 | Vehicle (DMSO) | 150,000 | 10,000 |
| A2 | Vehicle (DMSO) | 155,000 | 10,500 |
| A3 | Vehicle (DMSO) | 148,000 | 9,800 |
| B1 | This compound (0.01 µM) | 130,000 | 10,200 |
| B2 | This compound (0.01 µM) | 135,000 | 10,300 |
| B3 | This compound (0.01 µM) | 128,000 | 9,900 |
| C1 | This compound (0.1 µM) | 80,000 | 10,100 |
| C2 | This compound (0.1 µM) | 85,000 | 10,400 |
| C3 | This compound (0.1 µM) | 78,000 | 9,700 |
| D1 | This compound (1 µM) | 20,000 | 10,000 |
| D2 | This compound (1 µM) | 22,000 | 10,500 |
| D3 | This compound (1 µM) | 19,000 | 9,600 |
| E1 | This compound (10 µM) | 5,000 | 9,900 |
| E2 | This compound (10 µM) | 5,500 | 10,100 |
| E3 | This compound (10 µM) | 4,800 | 9,500 |
Table 2: Normalized TCF/LEF Reporter Activity and Inhibition
| Treatment | Average Normalized Activity (Firefly/Renilla) | Standard Deviation | % Inhibition |
| Vehicle (DMSO) | 14.9 | 0.3 | 0 |
| This compound (0.01 µM) | 12.8 | 0.4 | 14.1 |
| This compound (0.1 µM) | 8.0 | 0.5 | 46.3 |
| This compound (1 µM) | 2.0 | 0.2 | 86.6 |
| This compound (10 µM) | 0.5 | 0.1 | 96.6 |
Data Analysis:
-
For each well, calculate the normalized reporter activity by dividing the firefly luciferase reading by the Renilla luciferase reading.
-
Calculate the average and standard deviation of the normalized activity for each treatment condition.
-
To determine the percent inhibition, use the following formula: % Inhibition = (1 - (Normalized Activity of this compound-treated sample / Normalized Activity of Vehicle-treated sample)) * 100
-
Plot the percent inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition). The IC50 of this compound in a TCF/LEF reporter assay is typically in the nanomolar range.[7]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luciferase Signal | Low transfection efficiency. | Optimize transfection reagent to DNA ratio and cell density. Use a positive control for transfection (e.g., a CMV-driven GFP plasmid). |
| Cell death due to compound toxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel. Reduce the highest concentration of this compound or the incubation time. | |
| High Variability between Replicates | Inconsistent cell seeding or transfection. | Ensure a single-cell suspension before seeding. Mix the transfection complex and cells gently but thoroughly. |
| Pipetting errors. | Use calibrated pipettes and be precise with reagent addition. | |
| No Inhibition by this compound | Inactive compound. | Verify the source and storage conditions of this compound. |
| Cell line is not responsive to Wnt pathway inhibition. | Use a cell line known to have active Wnt signaling or stimulate the pathway with a Wnt agonist. | |
| Insufficient incubation time. | Increase the incubation time with this compound (e.g., to 48 hours). |
Conclusion
The TCF/LEF reporter assay is a powerful and quantitative tool for studying the activity of the Wnt/β-catenin signaling pathway. When combined with the specific inhibitor this compound, this assay provides a robust system for investigating the mechanism of Wnt pathway inhibition and for screening and characterizing potential therapeutic compounds targeting this critical signaling cascade. Careful optimization of experimental conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pGL4.49[luc2P/TCF-LEF/Hygro] Vector Protocol [worldwide.promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for JW74 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW74 is a potent and specific small molecule inhibitor of tankyrase (TNKS1 and TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2][3][4][5] By inhibiting tankyrase, this compound prevents the poly-ADP-ribosylation (PARsylation) of AXIN, a crucial component of the β-catenin destruction complex.[2][4] This leads to the stabilization of AXIN, subsequent degradation of β-catenin, and downregulation of Wnt target gene expression. Aberrant Wnt/β-catenin signaling is a hallmark of numerous cancers, making tankyrase inhibitors like this compound a promising therapeutic strategy.
These application notes provide a comprehensive overview of the use of this compound in mouse xenograft models, including its mechanism of action, and detailed protocols for in vivo studies. Due to the limited availability of published in vivo xenograft data specifically for this compound, the following protocols and dosing information are based on studies of other tankyrase inhibitors with similar mechanisms of action, such as XAV939, WXL-8, G007-LK, and OM-153.[1][2][3][6] Researchers should consider this as a starting point and perform dose-escalation and toxicity studies to determine the optimal regimen for their specific xenograft model.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is tightly regulated. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in proliferation, survival, and differentiation.
Tankyrase promotes the degradation of Axin through PARsylation.[2][4] this compound inhibits this process, leading to Axin stabilization and enhanced β-catenin degradation, thereby inhibiting Wnt signaling.
Figure 1: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Quantitative Data from In Vivo Mouse Studies of Tankyrase Inhibitors
The following table summarizes dosages and administration routes for various tankyrase inhibitors in mouse xenograft models. This data can serve as a reference for designing studies with this compound.
| Inhibitor | Mouse Model | Cell Line | Dosage | Administration Route | Frequency | Outcome | Reference |
| OM-153 | Xenograft | COLO 320DM | 0.33–10 mg/kg | Oral | Twice daily | Dose-dependent tumor growth inhibition | [1] |
| G007-LK | Xenograft | SW403 | < 20 mg/kg | Oral | Twice daily | 61% tumor growth inhibition | [2] |
| G007-LK | Xenograft | SW403 | < 40 mg/kg | Oral | Daily | 48% tumor growth inhibition | [2] |
| XAV939 | Xenograft | HepG2 | 20 mg/kg | Intra-tumoral | Every 3 days for 3 weeks | Reduction in tumor volume | [3][6] |
| WXL-8 | Xenograft | HepG2 | 20 mg/kg | Intra-tumoral | Every 3 days for 3 weeks | Significant reduction in tumor volume | [3][6] |
| G-631 | Xenograft | Colorectal Cancer | Not specified | Not specified | 14 days | Weak antitumor activity with intestinal toxicity | [4] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol outlines the procedure for establishing subcutaneous tumor xenografts in immunodeficient mice.
Materials:
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., athymic nude, NOD/SCID), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
1 mL syringes with 27-gauge needles
-
Standard cell culture reagents
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells to approximately 80-90% confluency.
-
Cell Harvesting: Harvest cells using trypsin, wash with sterile PBS, and perform a cell count.
-
Cell Suspension: Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration (e.g., 1 x 107 cells/mL). Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using a suitable anesthetic. Shave and disinfect the injection site on the flank.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers two to three times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Protocol 2: this compound Formulation and Administration
This protocol provides a general guideline for the formulation and administration of this compound. The optimal vehicle and route should be determined empirically.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114), 5% DMSO in saline, or a solution of polyethylene (B3416737) glycol (PEG) and water)
-
Oral gavage needles or appropriate syringes for the chosen administration route
Procedure:
-
Formulation:
-
Prepare the chosen vehicle. For example, to prepare 0.5% (w/v) methylcellulose, slowly add the methylcellulose powder to heated water while stirring, then allow it to cool to room temperature.
-
Weigh the required amount of this compound and suspend it in the vehicle to achieve the desired concentration for dosing. Vortex or sonicate to ensure a uniform suspension. Prepare fresh on each day of dosing.
-
-
Administration:
-
Oral Gavage (Recommended starting point): Based on data from other tankyrase inhibitors, oral administration is a common route.[1][2]
-
Gently restrain the mouse.
-
Insert a gavage needle attached to a syringe into the esophagus.
-
Slowly administer the this compound suspension.
-
Monitor the animal for any signs of distress.
-
-
Intraperitoneal (I.P.) Injection:
-
Hold the mouse with its head tilted down.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Inject the this compound solution.
-
-
Intra-tumoral (I.T.) Injection: As demonstrated with other tankyrase inhibitors, this can be a viable option, particularly if systemic toxicity is a concern.[3][6]
-
Anesthetize the mouse.
-
Carefully inject the this compound solution directly into the tumor mass.
-
-
Protocol 3: In Vivo Efficacy Evaluation
This protocol describes the procedures for assessing the anti-tumor efficacy of this compound in an established xenograft model.
Procedure:
-
Dosing: Administer this compound to the treatment group and the vehicle to the control group according to the predetermined dose and schedule.
-
Monitoring:
-
Measure tumor volumes and body weights two to three times per week.
-
Observe the mice daily for any signs of toxicity, such as changes in behavior, appetite, or weight loss exceeding 15-20%.
-
-
Endpoint:
-
Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Calculate the average tumor volume for each group over time and plot the tumor growth curves.
-
Determine the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Analyze the statistical significance of the observed differences.
-
-
Pharmacodynamic Analysis (Optional):
-
A portion of the excised tumor tissue can be flash-frozen or fixed for further analysis.
-
Western Blotting: Assess the levels of AXIN2 and β-catenin in tumor lysates to confirm target engagement.[3]
-
Immunohistochemistry (IHC): Visualize the expression and localization of key pathway proteins within the tumor tissue.
-
Experimental Workflow
Figure 2: General workflow for a this compound in vivo xenograft study.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. While specific in vivo xenograft data for this compound is not yet widely available, the information from related tankyrase inhibitors provides a solid foundation for designing and executing preclinical efficacy studies. The protocols and data presented here offer a detailed guide for researchers to investigate the in vivo potential of this compound in mouse xenograft models. It is crucial to perform preliminary dose-finding and toxicity studies to establish a safe and effective dosing regimen for the specific cancer model under investigation.
References
- 1. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights of tankyrases: A novel target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of JW74 in 3D Organoid Culture: A Guide for Researchers
Introduction
JW74 is a potent and specific small molecule inhibitor of Tankyrase (TNKS) 1 and 2, key enzymes in the canonical Wnt/β-catenin signaling pathway.[1][2] Aberrant Wnt signaling is a critical driver in the initiation and progression of various cancers, particularly colorectal cancer (CRC).[1][3][4] By inhibiting Tankyrase, this compound promotes the stabilization of Axin proteins, essential components of the β-catenin destruction complex. This leads to the degradation of β-catenin, thereby suppressing the transcription of Wnt target genes and inhibiting cancer cell growth.[1][2] Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models that closely recapitulate the complex architecture and heterogeneity of in vivo tumors.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in 3D organoid cultures, with a focus on colorectal cancer organoids, for researchers, scientists, and professionals in drug development.
Mechanism of Action of this compound in the Wnt/β-catenin Pathway
This compound targets Tankyrase enzymes, which play a crucial role in the regulation of the β-catenin destruction complex. In the absence of a Wnt signal, this complex, composed of APC, Axin, GSK3β, and CK1, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low. Upon Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes like c-MYC and AXIN2.
Tankyrase promotes the degradation of Axin through a process called PARsylation. This compound inhibits this activity, leading to the stabilization of Axin. A higher concentration of Axin enhances the activity of the destruction complex, leading to increased β-catenin degradation and a subsequent reduction in Wnt pathway signaling.
Figure 1: this compound inhibits the Wnt/β-catenin signaling pathway.
Application Notes
The use of this compound in 3D organoid cultures allows for the investigation of Wnt signaling dependency in a more physiologically relevant context than traditional 2D cell culture. Patient-derived tumor organoids, in particular, can be used to assess the potential efficacy of this compound as a personalized therapeutic agent.
Expected Outcomes:
-
Morphological Changes: Treatment of sensitive colorectal cancer organoids with this compound is expected to induce a more differentiated, cystic morphology, often characterized by a larger, hollow lumen and a thinner epithelial layer. Resistant organoids may show little to no morphological change.
-
Reduction in Proliferation: this compound treatment should lead to a decrease in the size and number of organoids over time. This can be quantified by imaging and measuring organoid diameter or by assays that measure cell viability (e.g., CellTiter-Glo).
-
Induction of Differentiation and Apoptosis: Inhibition of the Wnt pathway can drive cancer stem cells towards differentiation and induce apoptosis.[2] This can be assessed by markers of differentiation (e.g., KRT20 for intestinal differentiation) and apoptosis (e.g., cleaved Caspase-3).
-
Downregulation of Wnt Target Genes: Quantitative real-time PCR (qRT-PCR) can be used to confirm the on-target effect of this compound by measuring the mRNA levels of Wnt target genes such as AXIN2, SP5, and NKD1.[3]
Experimental Protocols
The following protocols are adapted from established methods for the culture of human intestinal organoids and studies involving Tankyrase inhibitors in 3D organoid models.
Protocol 1: Establishment and Culture of Human Colorectal Cancer Organoids
This protocol describes the establishment of organoid cultures from fresh colorectal cancer tissue.
Materials:
-
Fresh colorectal cancer tissue biopsy
-
Advanced DMEM/F12 medium
-
Penicillin-Streptomycin
-
Gentamicin/Primocin
-
HEPES buffer
-
GlutaMAX
-
N-2 and B27 supplements
-
N-acetylcysteine
-
Human EGF
-
Noggin
-
R-spondin1
-
A83-01 (TGF-β inhibitor)
-
SB202190 (p38 inhibitor)
-
Y-27632 (ROCK inhibitor, for initial culture)
-
Collagenase Type II
-
Dispase
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel)
-
Fetal Bovine Serum (FBS)
Procedure:
-
Tissue Digestion:
-
Wash the fresh tumor tissue multiple times with ice-cold PBS containing antibiotics.
-
Mince the tissue into small fragments (~1-2 mm) using sterile scalpels.
-
Digest the tissue fragments in a solution of Collagenase and Dispase in Advanced DMEM/F12 for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the digestion by adding Advanced DMEM/F12 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove large debris.
-
Centrifuge the cell suspension and wash the pellet with basal medium.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a small volume of BME on ice.
-
Plate 20-50 µL domes of the BME-cell suspension into a pre-warmed 24-well plate.
-
Allow the domes to solidify at 37°C for 15-30 minutes.
-
Carefully add 500 µL of complete organoid growth medium supplemented with Y-27632.
-
-
Organoid Culture and Maintenance:
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
Once organoids are large and have a dark, dense appearance, they are ready for passaging.
-
-
Organoid Passaging:
-
Mechanically disrupt the BME domes and transfer the organoids to a tube.
-
Break down the organoids into smaller fragments by pipetting up and down.
-
Centrifuge the fragments, remove the supernatant, and resuspend in fresh BME.
-
Re-plate the organoid fragments in BME domes as described in step 2.
-
Protocol 2: this compound Treatment and Analysis of 3D Organoids
This protocol outlines the procedure for treating established organoids with this compound and subsequent analysis.
Materials:
-
Established colorectal cancer organoid cultures
-
This compound (dissolved in DMSO to create a stock solution)
-
Complete organoid growth medium
-
Cell viability reagent (e.g., CellTiter-Glo 3D)
-
Reagents for RNA extraction, cDNA synthesis, and qRT-PCR
-
Reagents for immunofluorescence (formaldehyde, permeabilization buffer, primary and secondary antibodies)
Procedure:
-
Preparation for Treatment:
-
Passage organoids and seed them as single cells or small fragments in BME. For single-cell seeding, digest organoids to a single-cell suspension using TrypLE or a similar reagent.
-
Allow organoids to form for 24-48 hours before starting treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete organoid growth medium. A typical concentration range to test is 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Carefully replace the medium in each well with the medium containing the appropriate concentration of this compound or DMSO.
-
Incubate the organoids for the desired treatment duration (e.g., 6 days for dose-response curves). Change the medium with fresh compound every 2-3 days.
-
-
Analysis of Treatment Effects:
-
Cell Viability Assay:
-
At the end of the treatment period, measure cell viability using a 3D-compatible assay like CellTiter-Glo 3D according to the manufacturer's instructions.
-
Generate dose-response curves to determine the IC50 value.
-
-
Imaging and Morphological Analysis:
-
Capture brightfield or confocal images of the organoids at different time points during the treatment.
-
Quantify changes in organoid size, number, and morphology using image analysis software.
-
-
Quantitative RT-PCR for Wnt Target Gene Expression:
-
Harvest organoids after a shorter treatment period (e.g., 24-48 hours).
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA and perform qRT-PCR using primers for Wnt target genes (AXIN2, SP5, NKD1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Calculate the relative gene expression changes compared to the DMSO control.[1]
-
-
Immunofluorescence Staining:
-
Fix the organoids in the BME domes with 4% paraformaldehyde.
-
Permeabilize the organoids and block with a suitable blocking buffer.
-
Incubate with primary antibodies against markers of interest (e.g., β-catenin, Ki67 for proliferation, cleaved Caspase-3 for apoptosis, KRT20 for differentiation).
-
Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Image the stained organoids using a confocal microscope.[1]
-
-
Figure 2: General experimental workflow for this compound application in 3D organoid culture.
Data Presentation
The following tables summarize representative quantitative data from studies using Tankyrase inhibitors in 3D colorectal cancer organoid cultures. While the specific inhibitor used was not this compound, the mechanism of action is the same, and the data provides a strong indication of the expected effects of this compound.
Table 1: Dose-Response of Colorectal Cancer Organoids to Tankyrase Inhibitor (TNKSi)
| Organoid Line | TNKSi (C1) EC50 (nM) | Sensitivity |
| Iso 50 | > 50 | Resistant |
| Iso 72 | 1.8 | Sensitive |
| Iso 75 | 1.2 | Sensitive |
| Iso 88 | > 50 | Resistant |
Data adapted from a study using the Tankyrase inhibitor MSC2524070A (C1). The EC50 values were determined after 6 days of treatment.[1]
Table 2: Effect of Tankyrase Inhibitor on Wnt Target Gene Expression in Sensitive Organoids
| Gene | Fold Change (TNKSi vs. DMSO) |
| AXIN2 | ~0.4 |
| SP5 | ~0.3 |
| NKD1 | ~0.5 |
Data represents the approximate fold change in mRNA expression in sensitive organoid lines (Iso 72, Iso 75) after treatment with 15 nM of a Tankyrase inhibitor (C1) for 6 days, as determined by qRT-PCR.[1]
Table 3: Effect of Tankyrase Inhibitor on Intestinal Epithelial Markers
| Marker | Relative mRNA Expression (TNKSi vs. DMSO) |
| LGR5 (Stem Cell) | Decreased |
| KRT20 (Differentiation) | Increased |
Qualitative representation of changes in stem cell and differentiation markers in sensitive organoids following Tankyrase inhibitor treatment.[1]
This compound presents a valuable tool for investigating the role of the Wnt/β-catenin pathway in 3D organoid models of cancer. The protocols and expected outcomes described in this document provide a framework for researchers to design and execute experiments to evaluate the efficacy of this compound and other Wnt pathway inhibitors. The use of patient-derived organoids in conjunction with targeted inhibitors like this compound holds significant promise for advancing personalized cancer therapy.
References
- 1. 3D imaging of colorectal cancer organoids identifies responses to Tankyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3D imaging of colorectal cancer organoids identifies responses to Tankyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Comparison of Cell and Organoid-Level Analysis of Patient-Derived 3D Organoids to Evaluate Tumor Cell Growth Dynamics and Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying AXIN2 Stabilization using JW74
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW74 is a small molecule inhibitor of the tankyrase (TNKS) enzymes, TNKS1 and TNKS2.[1][2] These enzymes are key regulators of the Wnt/β-catenin signaling pathway.[3][4] Tankyrases poly-ADP-ribosylate (PARsylate) AXIN proteins (AXIN1 and AXIN2), marking them for ubiquitination and subsequent proteasomal degradation.[3][4][5] By inhibiting tankyrase activity, this compound prevents the degradation of AXIN proteins, leading to their stabilization and accumulation.[1][3] This enhances the function of the β-catenin destruction complex, promoting the degradation of β-catenin and thereby downregulating Wnt signaling.[1][2][3] AXIN2 stabilization is a reliable biomarker for tankyrase inhibition.[1][6] These notes provide detailed protocols for utilizing this compound to study AXIN2 stabilization and its downstream effects.
Mechanism of Action
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.[7] Its aberrant activation is implicated in various cancers.[1][8] In the absence of a Wnt ligand, a destruction complex, composed of AXIN, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), phosphorylates β-catenin, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptors, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[7]
Tankyrase enzymes (TNKS1 and TNKS2) act as positive regulators of the Wnt pathway by promoting the degradation of AXIN1 and AXIN2, the concentration-limiting components of the destruction complex.[3][4] this compound inhibits the catalytic PARP domain of TNKS1/2.[1] This inhibition blocks the PARsylation of AXIN2, preventing its recognition by the ubiquitin-proteasome system. Consequently, AXIN2 protein is stabilized, the destruction complex is enhanced, and β-catenin degradation is stimulated, leading to a reduction in Wnt signaling.[1][3]
Caption: Wnt signaling pathway and the mechanism of this compound action.
Data Presentation
Table 1: Effect of this compound on AXIN2 Protein Levels in Osteosarcoma Cell Lines
| Cell Line | Treatment | Duration (h) | AXIN2 Protein Level |
| KPD | 10 µM this compound | 72 | Increased |
| U2OS | 10 µM this compound | 72 | Increased |
| SaOS-2 | 10 µM this compound | 72 | Increased |
| U2OS | 10 µM this compound | 24 | Strongly elevated |
| U2OS | 10 µM this compound | 48 | Elevated |
| U2OS | 10 µM this compound | 72 | Elevated |
Data summarized from a study on osteosarcoma cell lines.[1][6]
Table 2: Dose-Dependent Stabilization of AXIN2 by this compound in U2OS Cells
| This compound Concentration (µM) | Duration (h) | AXIN2 Protein Level |
| 0.5 | 48 | Increased |
| 1.0 | 48 | Increased |
| 5.0 | 48 | Strongly Increased |
| 10.0 | 48 | Strongly Increased |
This demonstrates a dose-dependent effect of this compound on AXIN2 stabilization.[1][6]
Table 3: Downstream Effects of this compound in U2OS Cells (48h treatment)
| This compound Concentration (µM) | Nuclear Active β-catenin | TCF/LEF Reporter Activity | AXIN2 mRNA Levels |
| 5.0 | Reduced | Significantly Decreased (p=0.024) | Significantly Reduced (p=0.005) |
| 10.0 | Strongly Reduced | Significantly Decreased (p=0.033) | Significantly Reduced (p=0.042) |
This compound-mediated AXIN2 stabilization leads to reduced nuclear β-catenin and transcriptional activity.[1][9]
Experimental Protocols
Caption: General experimental workflow for studying this compound effects.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture : Culture human osteosarcoma (e.g., U2OS, SaOS-2) or colorectal cancer (e.g., SW480) cell lines in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Stock Solution Preparation : Prepare a 10 mM stock solution of this compound (M.W. 456.52) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Treatment :
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for reporter assays).
-
Allow cells to adhere and reach 50-70% confluency.
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 0.5, 1, 5, 10 µM).[1]
-
As a negative control, treat cells with an equivalent volume of DMSO (e.g., 0.1%).[1]
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[1][6]
-
Protocol 2: Western Blotting for AXIN2 and β-catenin Stabilization
-
Cell Lysis :
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total cell lysate.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation : Mix a calculated volume of lysate (containing 20-40 µg of protein) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer :
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Anti-AXIN2
-
Anti-active-β-catenin (non-phosphorylated)
-
Anti-total-β-catenin
-
Anti-Tankyrase 1/2
-
Anti-ACTIN or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Protocol 3: TCF/LEF Luciferase Reporter Assay
-
Transfection :
-
Co-transfect cells (e.g., U2OS) in a 96-well plate with a TCF/LEF firefly luciferase reporter plasmid (e.g., pTA-Luc-STF) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment : After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations or DMSO as a control.
-
Lysis and Measurement :
-
After 48 hours of treatment, lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay system.[9]
-
Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the DMSO-treated control. Statistical significance can be determined using a Student's t-test.[9]
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes
-
RNA Extraction and cDNA Synthesis :
-
Following this compound treatment, harvest cells and extract total RNA using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR :
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and gene-specific forward and reverse primers for target genes (e.g., AXIN2, c-MYC) and a housekeeping gene (e.g., GAPDH, PGK1).
-
Perform the qRT-PCR reaction in a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis :
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Present the data as fold change relative to the DMSO-treated control samples.[9]
-
Conclusion
This compound is a potent and specific inhibitor of tankyrase, providing a valuable tool for studying the role of AXIN2 in the Wnt/β-catenin signaling pathway. The protocols outlined above offer a comprehensive framework for investigating the molecular effects of this compound, from the direct stabilization of AXIN2 protein to the downstream consequences on β-catenin levels and Wnt target gene expression. These methods can be adapted for various cell types and research questions, aiding in the exploration of Wnt pathway dysregulation in disease and the development of novel therapeutic strategies.
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation | PLOS One [journals.plos.org]
- 5. pure.eur.nl [pure.eur.nl]
- 6. researchgate.net [researchgate.net]
- 7. Wnt Signaling in the Regulation of Immune Cell and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel synthetic antagonists of canonical Wnt signaling inhibit colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: JW74 in Combination with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to conventional chemotherapy remains a significant hurdle in cancer treatment. A key mechanism implicated in this resistance is the aberrant activation of the Wnt/β-catenin signaling pathway.[1][2][3] This pathway plays a crucial role in tumorigenesis, cancer stem cell maintenance, and resistance to apoptosis, thereby diminishing the efficacy of cytotoxic agents.[3][4] JW74 is a potent and specific small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling cascade.[5][6] By inhibiting tankyrase, this compound stabilizes Axin2, a crucial component of the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.[5][7] This mechanism provides a strong rationale for combining this compound with conventional chemotherapy drugs to potentially overcome resistance and enhance therapeutic efficacy.
These application notes provide a comprehensive overview of the potential synergistic effects of combining this compound with standard chemotherapy agents, such as doxorubicin (B1662922) and cisplatin (B142131). While direct experimental data on this compound in combination with these specific drugs is limited in publicly available literature, the information presented here is based on the established mechanism of tankyrase inhibitors and data from studies on analogous compounds, such as XAV-939.
Rationale for Combination Therapy
The primary rationale for combining this compound with chemotherapy is to sensitize cancer cells to the cytotoxic effects of these drugs. Aberrant Wnt/β-catenin signaling is known to upregulate the expression of anti-apoptotic proteins and drug efflux pumps, contributing to a multidrug resistance (MDR) phenotype.[1][3] By inhibiting this pathway, this compound is hypothesized to:
-
Reverse Chemotherapy Resistance: Downregulate the expression of genes associated with drug resistance, making cancer cells more susceptible to chemotherapy.
-
Enhance Apoptosis: Promote the apoptotic effects of chemotherapy agents by shifting the balance towards pro-apoptotic signaling.
-
Target Cancer Stem Cells (CSCs): The Wnt/β-catenin pathway is critical for the survival and self-renewal of CSCs, a subpopulation of tumor cells believed to be responsible for tumor recurrence and metastasis. Targeting this pathway with this compound may eliminate CSCs, leading to more durable treatment responses.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the combination of this compound and chemotherapy.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound and chemotherapy combination.
Quantitative Data Summary
Table 1: Hypothetical Synergistic Effects of this compound and Cisplatin on HNSCC Cells
| Treatment Group | Cell Viability (IC50, µM) | Apoptosis Rate (%) | Tumor Volume Reduction (%) (In Vivo) |
| Control | N/A | 5 ± 1.2 | 0 |
| This compound (10 µM) | > 50 | 10 ± 2.5 | 15 ± 5.1 |
| Cisplatin | 15 ± 2.1 | 25 ± 3.8 | 40 ± 8.2 |
| This compound (10 µM) + Cisplatin | 5 ± 1.5 | 60 ± 5.5 | 75 ± 10.3 |
Note: This data is illustrative and based on the synergistic effects observed with other tankyrase inhibitors. Actual results may vary.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy drugs.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound, a chemotherapy drug, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapy drug (e.g., Doxorubicin or Cisplatin, stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapy drug in complete medium.
-
Treat the cells with:
-
Vehicle control (medium with DMSO)
-
This compound alone at various concentrations
-
Chemotherapy drug alone at various concentrations
-
Combination of this compound and chemotherapy drug at various concentrations (e.g., fixed ratio or checkerboard titration).
-
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each treatment group and analyze for synergy using methods like the Chou-Talalay combination index.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound, a chemotherapy drug, and their combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapy drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound, chemotherapy drug, and their combination for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Protocol 3: Western Blot Analysis
Objective: To assess the effect of the combination treatment on the expression of key proteins in the Wnt/β-catenin pathway and apoptosis.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression levels to a loading control like β-actin.
Protocol 4: In Vivo Xenograft Tumor Model
Objective: To evaluate the efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (formulated for in vivo use)
-
Chemotherapy drug (formulated for in vivo use)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, this compound alone, chemotherapy drug alone, combination).
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for this compound, weekly intraperitoneal injection for cisplatin).
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Analyze the tumor growth inhibition for each treatment group.
Conclusion
The combination of the tankyrase inhibitor this compound with conventional chemotherapy drugs represents a promising strategy to overcome drug resistance and improve treatment outcomes in various cancers. The provided application notes and protocols offer a framework for researchers to investigate the synergistic potential of this combination. While direct experimental evidence for this compound in combination with doxorubicin and cisplatin is still emerging, the mechanistic rationale and data from analogous compounds strongly support further preclinical and clinical evaluation of this therapeutic approach. It is crucial to perform detailed dose-response studies and synergy analyses for each specific cancer model to optimize the therapeutic window and maximize the anti-tumor effects.
References
- 1. Inhibiting Tankyrases sensitizes KRAS-mutant cancer cells to MEK inhibitors via FGFR2 feedback signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined treatment with cisplatin and the tankyrase inhibitor XAV-939 increases cytotoxicity, abrogates cancer-stem-like cell phenotype and increases chemosensitivity of head-and-neck squamous-cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Synergistic Effects of JW74 and Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the synergistic anti-cancer effects of the tankyrase inhibitor, JW74, in combination with radiotherapy. The protocols outlined below are based on established methodologies for studying radiosensitization and the known mechanisms of Wnt/β-catenin pathway inhibition.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers and has been implicated in resistance to conventional therapies, including radiotherapy.[1][2] Radiotherapy induces cancer cell death primarily through the generation of DNA double-strand breaks.[2] However, cancer cells can activate survival pathways, such as the Wnt/β-catenin pathway, to repair this damage and evade apoptosis, leading to treatment failure.[2]
This compound is a small molecule inhibitor of tankyrase, a key component of the β-catenin destruction complex. By inhibiting tankyrase, this compound stabilizes Axin, leading to the degradation of β-catenin and the downregulation of Wnt target genes.[3][4] This inhibition of Wnt signaling has been shown to induce apoptosis and cell cycle arrest in cancer cells.[3][4] The targeted inhibition of this pro-survival pathway presents a rational strategy to enhance the efficacy of radiotherapy. It is hypothesized that this compound will sensitize cancer cells to radiation by preventing the Wnt-mediated DNA damage response and promoting apoptosis.
Key Signaling Pathways
To understand the synergistic potential, it is crucial to visualize the interplay between the Wnt/β-catenin signaling pathway, its inhibition by this compound, and the cellular response to ionizing radiation.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of the synergistic effects of this compound and radiotherapy.
Experimental Workflow
Cell Culture and Treatment
-
Cell Lines: Select cancer cell lines with known aberrant Wnt/β-catenin signaling (e.g., osteosarcoma lines: U2OS, SaOS-2; colorectal cancer lines: HCT-116, SW480).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound (Selleck Chemicals) in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations (e.g., 1-20 µM).
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes).
-
Allow cells to adhere overnight.
-
Pre-treat cells with this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours) before irradiation.
-
Irradiate cells with a single dose of ionizing radiation (e.g., 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
After irradiation, replace the medium with fresh medium containing this compound or vehicle and incubate for the desired time points for subsequent assays.
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
-
Protocol:
-
Harvest cells after treatment with this compound and/or radiotherapy.
-
Count viable cells and seed a known number of cells (e.g., 200-5000 cells/well, depending on the radiation dose) into 6-well plates.
-
Incubate for 10-14 days, allowing colonies to form.
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1).
-
Stain the colonies with 0.5% crystal violet solution.
-
Count colonies containing ≥50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control)
-
-
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Protocol:
-
Harvest cells at various time points after treatment (e.g., 24, 48, 72 hours).
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
DNA Damage Assay (γH2AX Foci Staining)
This immunofluorescence assay visualizes and quantifies DNA double-strand breaks.
-
Protocol:
-
Seed cells on coverslips in a 24-well plate.
-
Treat cells with this compound and/or radiotherapy.
-
Fix cells at different time points post-irradiation (e.g., 1, 4, 24 hours) with 4% paraformaldehyde.
-
Permeabilize cells with 0.25% Triton X-100 in PBS.
-
Block with 1% BSA in PBST.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the average number of γH2AX foci per nucleus.
-
Western Blot Analysis
This technique is used to detect changes in the expression and activation of key proteins in the Wnt and apoptosis pathways.
-
Protocol:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against β-catenin, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities relative to the loading control.
-
Data Presentation: Expected Quantitative Outcomes
The following tables present hypothetical data to illustrate the expected synergistic effects of combining this compound with radiotherapy.
Table 1: Clonogenic Survival Assay - Surviving Fraction
| Treatment Group | 0 Gy | 2 Gy | 4 Gy | 6 Gy |
| Control (DMSO) | 1.00 | 0.75 | 0.45 | 0.15 |
| This compound (10 µM) | 0.85 | 0.55 | 0.25 | 0.05 |
| Radiotherapy | 1.00 | 0.75 | 0.45 | 0.15 |
| This compound + Radiotherapy | 0.85 | 0.30 | 0.08 | <0.01 |
Values in bold indicate a significant synergistic reduction in cell survival.
Table 2: Apoptosis Assay - Percentage of Apoptotic Cells (Annexin V+) at 48h
| Treatment Group | Percentage of Apoptotic Cells (%) |
| Control (DMSO) | 5.2 ± 1.1 |
| This compound (10 µM) | 15.8 ± 2.5 |
| Radiotherapy (4 Gy) | 12.5 ± 1.8 |
| This compound + Radiotherapy | 45.3 ± 4.2 |
Values are represented as mean ± standard deviation. The bolded value indicates a significant synergistic increase in apoptosis.
Table 3: DNA Damage Assay - Average γH2AX Foci per Nucleus at 4h Post-Irradiation
| Treatment Group | Average γH2AX Foci/Nucleus |
| Control (DMSO) | 2.1 ± 0.5 |
| This compound (10 µM) | 3.5 ± 0.8 |
| Radiotherapy (4 Gy) | 25.4 ± 3.1 |
| This compound + Radiotherapy | 38.9 ± 4.5 |
Values are represented as mean ± standard deviation. The bolded value indicates a significant synergistic increase in DNA damage.
Conclusion
The combination of the tankyrase inhibitor this compound with radiotherapy holds significant promise as a novel anti-cancer strategy. The protocols and expected outcomes detailed in these application notes provide a robust framework for researchers to investigate this synergy. By inhibiting the pro-survival Wnt/β-catenin pathway, this compound is anticipated to enhance radiation-induced cell death, offering a potential avenue to overcome radioresistance and improve therapeutic outcomes for patients with cancers driven by aberrant Wnt signaling. Further in vivo studies will be necessary to validate these in vitro findings and to evaluate the therapeutic potential of this combination in a preclinical setting.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Wnt signaling induces radioresistance through upregulating HMGB1 in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Migration Assay with JW74 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing JW74, a potent tankyrase inhibitor, in cell migration assays. The protocols detailed below are essential for investigating the effects of targeting the Wnt/β-catenin signaling pathway on cancer cell motility and invasion.
Introduction
Cell migration is a fundamental biological process implicated in various physiological and pathological conditions, including embryonic development, tissue repair, and cancer metastasis. The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[1] Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2]
This compound is a small molecule inhibitor that specifically targets tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin pathway. Tankyrases mediate the degradation of Axin, a crucial component of the β-catenin destruction complex.[3] By inhibiting tankyrases, this compound stabilizes Axin, leading to the enhanced degradation of β-catenin and subsequent downregulation of Wnt target gene transcription.[1][4] This inhibition has been shown to reduce cell growth, induce apoptosis, and affect cell differentiation.[1][4][5] Notably, targeting tankyrase activity has also been demonstrated to impair the directional migration and invasion of cancer cells.[6]
These protocols detail two standard and widely accepted methods for assessing cell migration in vitro: the Wound Healing (Scratch) Assay and the Transwell Migration (Boyden Chamber) Assay.
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound treatment on cell migration. The data is presented to illustrate the dose-dependent inhibitory effect of this compound.
Table 1: Effect of this compound on Wound Closure in a Wound Healing Assay
| This compound Concentration (µM) | Wound Closure at 24 hours (%) | Standard Deviation | p-value (vs. Control) |
| 0 (Control - DMSO) | 95.2 | ± 4.5 | - |
| 1 | 82.1 | ± 5.1 | < 0.05 |
| 5 | 55.7 | ± 6.3 | < 0.01 |
| 10 | 30.4 | ± 4.8 | < 0.001 |
Table 2: Effect of this compound on Cell Migration in a Transwell Assay
| This compound Concentration (µM) | Number of Migrated Cells (per field) | Standard Deviation | p-value (vs. Control) |
| 0 (Control - DMSO) | 210 | ± 25 | - |
| 1 | 155 | ± 20 | < 0.05 |
| 5 | 85 | ± 15 | < 0.01 |
| 10 | 40 | ± 10 | < 0.001 |
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action for this compound. In the absence of a Wnt ligand, the destruction complex (comprising Axin, APC, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt binding to its receptor complex inhibits the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound inhibits tankyrase, which normally promotes the degradation of Axin. This leads to Axin stabilization, enhanced β-catenin destruction, and inhibition of Wnt signaling.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay measures collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of closure.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (dissolved in DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera and live-cell imaging capabilities (optional)
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed cells into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Wound: Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
This compound Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Image Acquisition: Immediately after adding the treatment, capture the first image of the wound (T=0) using a phase-contrast microscope. Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the wound at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point for each condition using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
Wound Closure (%) = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chemoattractant (e.g., medium with 10% FBS)
-
This compound (dissolved in DMSO)
-
Transwell inserts (typically 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol (B129727) or 4% paraformaldehyde for fixation
-
Crystal violet staining solution
-
Microscope
Protocol:
-
Preparation of Transwell Plates: Place the Transwell inserts into the wells of a 24-well plate.
-
Adding Chemoattractant: Add 600 µL of chemoattractant medium (e.g., complete medium with 10% FBS) to the lower chamber of each well.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium to a concentration of 1 x 10⁵ cells/mL.
-
This compound Treatment: Add the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control (DMSO) to the cell suspension and incubate for 30 minutes at 37°C.
-
Cell Seeding: Add 200 µL of the cell suspension (containing this compound) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a period determined by the migratory capacity of the cell line (typically 12-48 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-15 minutes. Stain the cells with 0.5% crystal violet solution for 15-20 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Data Analysis: Count the number of migrated cells in several random fields of view under a microscope. Calculate the average number of migrated cells per field for each condition.
Experimental Workflow
The following diagram outlines the general workflow for conducting a cell migration assay with this compound treatment.
References
- 1. clyte.tech [clyte.tech]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: JW74 Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW74 is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] It functions by targeting tankyrases (TNKS), key enzymes in the destruction complex that phosphorylates β-catenin, marking it for degradation.[2][3] By inhibiting tankyrases, this compound leads to the stabilization of AXIN2, a crucial component of the β-catenin destruction complex.[2] This action prevents the accumulation and nuclear translocation of β-catenin, resulting in the downregulation of Wnt target genes.[2][4] Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, including colorectal cancer and osteosarcoma, making this compound a valuable tool for cancer research and a potential therapeutic agent.[2][3][4]
Cytotoxicity assays are fundamental in assessing the efficacy of potential anti-cancer compounds like this compound. These assays measure the degree to which a substance can cause cell death or inhibit cell proliferation. This document provides detailed protocols for assessing the cytotoxicity of this compound using common colorimetric and luminescent-based cell viability assays.
Mechanism of Action of this compound
The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is a key driver in tumorigenesis. In the absence of Wnt ligands, a destruction complex, composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen (B147801) synthase kinase 3β (GSK3β), phosphorylates β-catenin, leading to its ubiquitination and subsequent proteasomal degradation. When Wnt ligands bind to their receptors, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation, survival, and differentiation.
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and play a critical role in promoting Wnt signaling by targeting Axin for degradation. This compound specifically inhibits the activity of tankyrases. This inhibition stabilizes Axin, thereby enhancing the activity of the β-catenin destruction complex. The consequence is increased phosphorylation and degradation of β-catenin, leading to a reduction in Wnt signaling and subsequent anti-tumor effects such as decreased cell growth, induction of apoptosis, and cell cycle arrest.[2][3]
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The following table summarizes key quantitative data from in vitro studies.
| Cell Line | Cancer Type | Assay Type | Concentration/IC50 | Effect | Reference |
| U2OS | Osteosarcoma | MTS Assay | 10 µM | Reduced cell viability to 80% relative to control after 72h. | [1] |
| KPD | Osteosarcoma | Proliferation Assay | 1-10 µM | Dose-dependent inhibition of cell proliferation. | [1] |
| SaOS-2 | Osteosarcoma | Proliferation Assay | 1-10 µM | Dose-dependent inhibition of cell proliferation. | [1] |
| U2OS | Osteosarcoma | Caspase-3 Assay | 1-10 µM | Dose-dependent increase in apoptosis. | [1] |
| KPD | Osteosarcoma | Caspase-3 Assay | 1-10 µM | Dose-dependent increase in apoptosis. | [1] |
| SaOS-2 | Osteosarcoma | Caspase-3 Assay | 1-10 µM | Dose-dependent increase in apoptosis. | [1] |
| - | - | ST-Luciferase Assay | 790 nM (IC50) | Inhibition of Wnt/β-catenin signaling. | [1] |
Experimental Protocols
This section provides detailed protocols for assessing the cytotoxicity of this compound using two common methods: the MTT assay (a colorimetric assay) and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a quantitative colorimetric assay for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound compound
-
Appropriate cancer cell line (e.g., U2OS, KPD, SaOS-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO or SDS solution) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.
Materials:
-
This compound compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into an opaque-walled multiwell plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Include appropriate vehicle and no-treatment controls.
-
Add the compound dilutions to the wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Equilibrate the plate with the cells to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Signal Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Luminescence of Treated Cells / Luminescence of Control Cells) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: this compound mechanism of action in the Wnt/β-catenin signaling pathway.
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 3. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
Troubleshooting & Optimization
Troubleshooting JW74 solubility issues in media
Welcome to the technical support center for JW74, a potent inhibitor of the Wnt/β-catenin signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on troubleshooting common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets tankyrase 1 and 2 (TNKS1/2), enzymes that play a crucial role in the canonical Wnt/β-catenin signaling pathway.[1] By inhibiting tankyrase, this compound prevents the degradation of Axin, a key component of the β-catenin destruction complex.[2][3][4] This leads to the stabilization of the destruction complex, which in turn promotes the degradation of β-catenin. As a result, the translocation of β-catenin to the nucleus is blocked, and the transcription of Wnt target genes is inhibited.[3]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).
Q3: I am observing precipitation when I add my this compound stock solution to the cell culture media. What could be the cause?
A3: Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. The primary causes include:
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
High DMSO Concentration: While this compound is soluble in DMSO, a high final concentration of DMSO in the media can be toxic to cells and can also cause the compound to precipitate out when the solvent environment changes. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
-
Improper Mixing: Adding the DMSO stock solution too quickly or without adequate mixing can lead to localized high concentrations of this compound, causing it to precipitate before it can be properly dispersed in the media.
-
Media Composition and Temperature: Components in the cell culture media, such as salts and proteins, can interact with this compound and affect its solubility. Temperature can also play a role, as solubility often decreases at lower temperatures.
Q4: What are the recommended working concentrations of this compound for cell-based assays?
A4: The optimal working concentration of this compound can vary depending on the cell line and the specific assay. However, published studies have shown effective inhibition of Wnt signaling in osteosarcoma cell lines using concentrations in the range of 0.5 µM to 10 µM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue: this compound Precipitates in Cell Culture Media
This guide provides a step-by-step approach to prevent and troubleshoot the precipitation of this compound when preparing working solutions in cell culture media.
Potential Cause & Suggested Solution
| Potential Cause | Suggested Solution |
| Concentration of this compound exceeds its solubility in the media. | Determine the optimal working concentration for your cell line by performing a dose-response curve. Start with a lower concentration and gradually increase it. |
| High final DMSO concentration. | Prepare a higher concentration stock solution in DMSO (e.g., 10 mM) to minimize the volume added to the cell culture media. Ensure the final DMSO concentration in the media does not exceed 0.5% (ideally <0.1%). |
| Improper mixing of the stock solution into the media. | Pre-warm the cell culture media to 37°C. While gently vortexing or swirling the media, add the this compound stock solution drop-wise and slowly to ensure rapid and even dispersion. |
| Interaction with media components. | If precipitation persists, consider preparing the working solution in a serum-free medium first and then adding serum, if required for your experiment. The presence of serum proteins can sometimes help to stabilize hydrophobic compounds. |
| Stock solution not fully dissolved. | Ensure your this compound stock solution in DMSO is completely dissolved before adding it to the media. You can gently warm the stock solution (e.g., to 37°C) and vortex to aid dissolution. |
Experimental Protocols
Protocol: Preparation of this compound Working Solution
This protocol provides a detailed methodology for preparing a working solution of this compound in cell culture media to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium (e.g., RPMI-1640 or DMEM), pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution (Molecular Weight of this compound is 456.52 g/mol ).
-
Add the appropriate volume of sterile DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. One study suggests storing the DMSO stock at 4°C for a maximum of 2 weeks.[3]
-
-
Prepare the Final Working Solution in Cell Culture Media:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve your desired final concentration (e.g., for a 10 µM final concentration in 10 mL of media, you would add 10 µL of the 10 mM stock).
-
While gently vortexing or swirling the pre-warmed media, add the calculated volume of the this compound stock solution drop-by-drop.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your experiment.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 456.52 g/mol | N/A |
| Solubility in DMSO | ≥ 45.65 mg/mL (≥ 100 mM) | Tocris Bioscience |
| Recommended Stock Solution Concentration | 10 mM in DMSO | [3] |
| Effective Working Concentration Range | 0.5 - 10 µM in RPMI-1640 | [3] |
| Final DMSO Concentration in Media | Should be ≤ 0.5% | General Recommendation |
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues in media.
References
- 1. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines [inis.iaea.org]
- 3. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing JW74 Concentration for Western Blot
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of JW74 for Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound, and how does this relate to Western blot targets?
A1: this compound is a specific inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2] By inhibiting tankyrase, this compound prevents the PARsylation-dependent degradation of AXIN2, a key component of the β-catenin destruction complex.[1][2] This stabilization of AXIN2 enhances the degradation of β-catenin, leading to reduced levels of active β-catenin in the nucleus and subsequent downregulation of Wnt target genes like c-MYC.[1][3]
For Western blotting, the primary targets to confirm this compound activity are:
-
AXIN2: Expect to see an increase in protein levels as it is stabilized by this compound.[2]
-
Nuclear β-catenin: Expect a dose-dependent decrease in the nuclear fraction.[3]
-
Total β-catenin: Cytoplasmic levels may not change significantly, so nuclear fractionation is often recommended.[3]
-
Downstream targets (e.g., c-MYC): Expect a decrease in protein levels.[3]
Q2: What is a typical starting concentration range for this compound in cell culture for Western blot analysis?
A2: Based on published studies, a common concentration range for this compound is between 0.5 µM and 10 µM.[2][3] A dose-response experiment within this range is recommended to determine the optimal concentration for your specific cell line and experimental conditions.[2]
Q3: How long should I treat my cells with this compound before harvesting for Western blot?
A3: Treatment times can vary depending on the specific target and cell line. Published protocols have used incubation times of 24, 48, and 72 hours.[2] A time-course experiment is advisable to determine the optimal duration for observing the desired effects. For instance, AXIN2 stabilization can be observed as early as 24 hours, with effects on nuclear β-catenin and downstream targets often measured at 48 or 72 hours.[2][3]
Troubleshooting Guide
Problem 1: I am not seeing a decrease in nuclear β-catenin levels after this compound treatment.
-
Possible Cause: Insufficient this compound Concentration or Treatment Time.
-
Solution: Perform a dose-response experiment with increasing concentrations of this compound (e.g., 1, 5, 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal conditions for your cell line.
-
-
Possible Cause: Inefficient Nuclear Fractionation.
-
Solution: Ensure your nuclear and cytoplasmic fractionation protocol is effective. Use loading controls specific to each fraction (e.g., Lamin B1 for nuclear, Actin or Tubulin for cytoplasmic) to verify the purity of your fractions.[3]
-
-
Possible Cause: Cell Line Insensitivity.
-
Solution: Confirm that your cell line has an active canonical Wnt signaling pathway. Cell lines without active Wnt signaling may not show a response to this compound.
-
Problem 2: I am not observing an increase in AXIN2 levels.
-
Possible Cause: Suboptimal Antibody or Western Blot Protocol.
-
Possible Cause: Incorrect this compound Concentration.
-
Solution: As with β-catenin, perform a dose-response experiment to ensure you are using an effective concentration of this compound. Stabilization of AXIN2 is a direct and reliable marker of tankyrase inhibition.[2]
-
Problem 3: I am seeing high background or non-specific bands on my Western blot.
-
Possible Cause: Antibody Concentration is Too High.
-
Possible Cause: Inadequate Blocking or Washing.
-
Possible Cause: Contamination of Buffers or Reagents.
-
Solution: Use fresh, filtered buffers and high-purity reagents to avoid contamination that can lead to background noise.[6]
-
Data Presentation
Table 1: Recommended Concentration and Time Course for this compound Treatment
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.5 - 10 µM | Start with a dose-response of 1, 5, and 10 µM.[2][3] |
| Treatment Duration | 24 - 72 hours | AXIN2 stabilization can be seen at 24h; changes in nuclear β-catenin and downstream targets may require 48-72h.[2] |
| Vehicle Control | 0.1% DMSO | Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells.[2][3] |
Experimental Protocols
Detailed Protocol for Optimizing this compound Concentration via Western Blot
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10 µM) in fresh media for the desired time points (e.g., 24, 48, 72 hours). Include a DMSO-only vehicle control.[2]
-
-
Cell Lysis (for total protein):
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.[2]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 10-30 minutes.[2]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[6]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-AXIN2, anti-β-catenin, anti-Lamin B1, anti-Actin) at the recommended dilution overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Visualizations
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 9. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: JW74 & TCF/LEF Reporter Assays
This guide provides troubleshooting advice and frequently asked questions for researchers observing a lack of TCF/LEF reporter inhibition with the Wnt/β-catenin signaling inhibitor, JW74.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound, and how should it affect my TCF/LEF reporter assay?
A: this compound is a small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2).[1][2][3] In the canonical Wnt/β-catenin signaling pathway, Tankyrase promotes the degradation of Axin, a critical scaffold protein in the β-catenin destruction complex.[2]
Mechanism of Action:
-
This compound inhibits Tankyrase.
-
This inhibition prevents the PARsylation of Axin, a post-translational modification that targets Axin for degradation.[2]
-
The stabilized Axin enhances the activity of the β-catenin destruction complex (which also includes APC, GSK3β, and CK1α).[6]
-
This complex phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[6]
-
Lower levels of cytoplasmic β-catenin lead to reduced translocation into the nucleus.
-
In the nucleus, β-catenin acts as a transcriptional co-activator for TCF/LEF (T-cell factor/lymphoid enhancer-binding factor) transcription factors.[4]
-
With less nuclear β-catenin, the transcription of TCF/LEF target genes—including the luciferase reporter in your assay—is reduced.
Therefore, the expected result of successful this compound treatment in a TCF/LEF reporter assay is a dose-dependent decrease in luminescence.
Q2: I'm not seeing any inhibition of my TCF/LEF reporter with this compound. What are the most common causes?
A: A lack of reporter inhibition can stem from several factors, broadly categorized into four areas: issues with the compound, suboptimal assay conditions, problems with the reporter system, or cell line-specific characteristics. A logical troubleshooting workflow can help pinpoint the issue.
Troubleshooting Guides
Guide 1: Verifying this compound Compound Integrity and Usage
Problems with the inhibitor itself are a frequent source of experimental failure.
-
Question: How should I prepare and store this compound?
-
Answer: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[4] This stock should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. One study notes that a 10 mmol/L stock stored at 4°C should be used for a maximum of 2 weeks.[4] Always prepare fresh dilutions from the stock solution into your cell culture medium immediately before use.[4]
-
-
Question: Could this compound be precipitating in my cell culture media?
-
Answer: Yes. Poor solubility of small molecules in aqueous culture media is a common issue.[7] After diluting the DMSO stock into your media, visually inspect the solution for any cloudiness or precipitate. Precipitation will lead to a much lower effective concentration than intended. If you suspect precipitation, try gently warming the media to 37°C or briefly sonicating it.
-
-
Question: Am I using the correct concentration of this compound and its vehicle control?
-
Answer: The effective concentration of this compound is highly cell-type dependent.[8] A dose-response experiment is critical. A typical range to test is between 0.1 µM and 10 µM.[4][5] Crucially, you must include a vehicle control in all experiments: treat cells with the same final concentration of DMSO used for your highest this compound dose (typically ≤0.1%) to ensure that the solvent itself is not affecting cell viability or reporter activity.[9]
-
Guide 2: Validating the TCF/LEF Reporter Assay System
A robust assay requires proper controls to validate the results. If your controls are not behaving as expected, you cannot trust the data from your test compound.
-
Question: What are the essential controls for my TCF/LEF reporter assay?
-
Answer: Every TCF/LEF reporter plate should include the following controls:
-
Untreated Control: Cells transfected with the reporter plasmids but without any treatment. This establishes the baseline reporter activity.
-
Vehicle Control: Cells treated with the same concentration of DMSO as your experimental wells. This should be very similar to the untreated control.
-
Positive Control: Cells treated with a known activator of the Wnt/β-catenin pathway. This confirms that your reporter system is responsive. Common activators include Wnt3a conditioned media or small molecules that inhibit GSK3β, such as CHIR99021 (e.g., 10 µM) or Lithium Chloride (LiCl, e.g., 10 mM).[10][11] You should see a strong increase in luminescence.
-
Negative Reporter Control (e.g., FOPFlash): Transfect cells in parallel with a reporter plasmid containing mutated TCF/LEF binding sites (FOPFlash).[11] This reporter should not be activated by your positive control, confirming the specificity of the TCF/LEF response elements in your primary reporter (TOPFlash).
-
Internal Normalization Control: Co-transfect a plasmid that constitutively expresses a second reporter, such as Renilla luciferase.[10][11][12] Use a dual-luciferase assay to measure both Firefly (from your TCF/LEF reporter) and Renilla luminescence. The TCF/LEF signal should be normalized to the Renilla signal to correct for variations in transfection efficiency and cell number.[10][13]
-
-
Data & Protocols
Effective Concentrations of this compound
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, assay conditions, and duration of treatment.[8][14][15] It is essential to determine the optimal concentration empirically for your specific experimental system.
| Cell Line / Assay | Reported Concentration / IC50 | Duration | Source |
| ST-Luc Assay | IC50: 790 nM | Not Specified | [16] |
| U2OS (Osteosarcoma) | Dose-dependent inhibition from 0.1–10 µmol/L | 48 h | [4] |
| KPD, U2OS, SaOS-2 | 10 µmol/L used to show Axin2 stabilization | 72 h | [5] |
| COLO-320DM | Effective in xenograft model | 21 days | [2] |
Detailed Protocol: TCF/LEF Dual-Luciferase Reporter Assay
This protocol provides a general framework. Optimization of cell density, plasmid amounts, and reagent volumes is recommended for each specific cell line.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF Firefly Luciferase reporter plasmid (e.g., TOPFlash)[11]
-
Constitutive Renilla Luciferase plasmid (for normalization)[12]
-
Transfection reagent (e.g., Lipofectamine™)
-
96-well white, clear-bottom tissue culture plates
-
This compound (in DMSO) and other control compounds (e.g., Wnt3a, CHIR99021)
-
Dual-Luciferase® Reporter Assay System
Procedure:
-
Day 1: Cell Seeding
-
Seed your cells (e.g., HEK293T) into a 96-well white-walled plate at a density that will result in 80-90% confluency the next day (e.g., 30,000 cells/well).[10]
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Day 2: Transfection
-
Prepare the transfection complex according to the manufacturer's protocol. For each well, combine your TCF/LEF reporter plasmid and the Renilla normalization plasmid. A 10:1 to 50:1 ratio of reporter to normalization plasmid is common.
-
Add the transfection complex to the cells.
-
Incubate for 18-24 hours.
-
-
Day 3: Compound Treatment
-
Carefully aspirate the transfection medium.
-
Add fresh growth medium containing the desired final concentrations of this compound. Perform a serial dilution to test a range of concentrations (e.g., 0.01 µM to 10 µM).
-
Prepare wells for all controls: untreated, vehicle (DMSO), and positive control (e.g., Wnt3a or CHIR99021).
-
Incubate for the desired treatment duration, typically 16-48 hours.[4][10]
-
-
Day 4: Luciferase Assay
-
Aspirate the medium from the wells.
-
Wash the cells gently with 1X PBS.
-
Lyse the cells using the passive lysis buffer provided with your dual-luciferase kit.[11]
-
Following the kit manufacturer's protocol, add the Firefly luciferase substrate and measure luminescence (Signal 1).
-
Add the Stop & Glo® reagent (which quenches the Firefly reaction and contains the substrate for Renilla) and measure luminescence again (Signal 2).[10]
-
-
Data Analysis
-
For each well, calculate the normalized response by dividing the Firefly signal (Signal 1) by the Renilla signal (Signal 2).
-
Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. amsbio.com [amsbio.com]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
Technical Support Center: JW74 Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with JW74 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] It functions by targeting tankyrases (TNKS1 and TNKS2), which are enzymes in the PARP family.[3] By inhibiting tankyrases, this compound promotes the stabilization of AXIN2, a key component of the β-catenin destruction complex.[3][4] This leads to the degradation of β-catenin, preventing its accumulation in the nucleus and subsequent transcription of Wnt target genes. The IC50 of this compound in a reporter assay is 790 nM.[1]
Q2: What are the expected effects of this compound on cancer cells in a viability assay?
Treatment with this compound is expected to lead to a dose-dependent decrease in cell viability in cancer cell lines with an active Wnt/β-catenin pathway.[3][4] This reduction in viability is often a result of several cellular processes, including:
Q3: I am not observing a decrease in cell viability with this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of effect on cell viability. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common reasons include:
-
The cell line used may not have an active Wnt/β-catenin signaling pathway.
-
The concentration of this compound may be too low, or the incubation time may be too short.
-
Issues with the compound's solubility or stability in the culture medium.
-
The chosen cell viability assay may not be sensitive enough to detect the cellular changes induced by this compound.
Q4: I am observing an increase in cell viability or other unexpected phenotypes at certain concentrations of this compound. What could be the cause?
Unexpected results, such as an apparent increase in viability or altered cell morphology, can be complex. Potential explanations include:
-
Off-target effects: Like many kinase inhibitors, this compound may have off-target effects that could lead to unforeseen cellular responses.[7]
-
Cellular context: The genetic background and specific signaling pathway dependencies of your cell line can lead to unique responses to Wnt pathway inhibition.[7]
-
Induction of differentiation: this compound can induce differentiation in some cancer cell lines.[3][4][6] This can sometimes be misinterpreted by certain viability assays, especially if the differentiated cells have altered metabolic activity.
-
Formation of polyploid giant cancer cells (PGCCs): Some cancer therapies can induce the formation of PGCCs, which are resistant to treatment and can contribute to tumor recurrence.[8] While not directly reported for this compound, it is a possible stress response.
Troubleshooting Guide
Issue: No significant decrease in cell viability observed.
| Potential Cause | Troubleshooting Steps |
| 1. Inactive Wnt/β-catenin Pathway | - Pathway Activity Check: Before conducting viability assays, confirm that your cell line has an active Wnt/β-catenin pathway. This can be done by Western blot for nuclear β-catenin or by a TCF/LEF reporter assay. - Literature Review: Check the literature to see if Wnt signaling is a known driver in your specific cancer cell line. |
| 2. Suboptimal Experimental Conditions | - Dose-Response and Time-Course: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 20 µM). Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[3] - Positive Control: Include a positive control compound known to induce cell death in your cell line to ensure the assay is working correctly. |
| 3. Compound Instability or Insolubility | - Stock Solution Preparation: this compound is soluble in DMSO.[1] Prepare a high-concentration stock (e.g., 10 mM) in fresh, anhydrous DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically <0.5%, and ideally ≤0.1%). Include a vehicle control (media with the same final DMSO concentration) in all experiments. - Media Preparation: Add the this compound stock solution to the media and vortex immediately to ensure proper mixing and prevent precipitation. |
| 4. Insensitive Viability Assay | - Assay Selection: The choice of viability assay is critical. Metabolic assays like MTT or MTS measure mitochondrial activity, which may not directly correlate with cell death if this compound primarily induces cell cycle arrest or differentiation.[9][10] - Alternative Assays: Consider using a cytotoxicity assay that measures membrane integrity (e.g., LDH release or trypan blue exclusion) or an apoptosis assay (e.g., caspase activity or Annexin V staining). An ATP-based assay (e.g., CellTiter-Glo®) can also be more sensitive.[9][11] |
Issue: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| 1. Inconsistent Cell Seeding | - Cell Suspension: Ensure a homogenous single-cell suspension before seeding by gentle pipetting. - Pipetting Technique: Use appropriate pipetting techniques to ensure accurate and consistent cell numbers in each well.[11] |
| 2. Edge Effects | - Plate Hydration: To minimize evaporation from the outer wells, which can concentrate media components and the drug, fill the peripheral wells of the plate with sterile PBS or media without cells.[12] |
| 3. Compound Precipitation | - Visual Inspection: Before adding the compound to the cells, visually inspect the diluted drug in the media for any signs of precipitation. If observed, refer to the compound insolubility troubleshooting steps. |
Experimental Protocols
Protocol 1: MTS Cell Viability Assay
This protocol is adapted from standard procedures for tetrazolium-based assays.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to obtain a good signal without being cytotoxic.[13]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) and normalize the results to the vehicle-treated control wells to calculate the percentage of cell viability.
Protocol 2: Western Blot for β-catenin and AXIN2
This protocol allows for the verification of this compound's on-target effect.[3]
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against active β-catenin, total β-catenin, AXIN2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the protein of interest to the loading control.
Visualizations
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Giants and Monsters: unexpected characters in the story of cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: JW74 Off-Target Effects in Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the tankyrase inhibitor, JW74. The focus is to address potential off-target effects that may be observed in kinase assays and other cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a specific inhibitor of the canonical Wnt signaling pathway.[1] Its primary targets are Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. By inhibiting tankyrases, this compound prevents the PARsylation and subsequent degradation of Axin, a key scaffold protein in the β-catenin destruction complex. This leads to the stabilization of the destruction complex, enhanced phosphorylation and degradation of β-catenin, and ultimately, the downregulation of Wnt target gene transcription.[2][3]
Q2: I am observing effects in my cells that don't seem to be related to the Wnt/β-catenin pathway. Could these be off-target effects of this compound?
A2: While this compound is designed to be specific for tankyrases, like many small molecule inhibitors, it has the potential for off-target effects.[4] The ATP-binding pocket, which many kinase inhibitors target, is conserved across the kinome, creating the possibility of unintended interactions.[5] If you observe phenotypes that cannot be explained by the inhibition of Wnt/β-catenin signaling, it is prudent to consider and investigate potential off-target activities.
Q3: Is there a publicly available kinome scan profile for this compound to show its kinase selectivity?
A3: Currently, a comprehensive, publicly available kinome-wide selectivity profile for this compound against a broad panel of kinases is not readily found in published literature. While this compound and similar compounds like G007-LK and WIKI4 have been shown to be highly selective for tankyrases over other PARP enzymes, their interactions across the entire human kinome are not as well-documented in public resources.[1][6]
Q4: What are the common causes of misleading results when using chemical inhibitors like this compound?
A4: Misleading results can arise from several factors:
-
Direct Off-Target Inhibition: The inhibitor may bind to and modulate the activity of unintended kinases or other proteins.
-
Indirect Pathway Crosstalk: Inhibition of the primary target (tankyrase) can lead to downstream or feedback effects on other signaling pathways that might be mistaken for direct off-target effects.[4]
-
High Inhibitor Concentration: Using concentrations significantly above the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target molecules.
-
Compound Purity and Stability: Impurities in the compound batch or degradation of the compound over time can lead to unexpected biological activity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected Cellular Phenotype (e.g., inhibition of a pathway thought to be independent of Wnt signaling) | The unexpected phenotype may be due to a direct off-target kinase inhibition. | 1. Validate with a Structurally Different Inhibitor: Use another potent and selective tankyrase inhibitor with a different chemical scaffold (e.g., XAV939, IWR-1-endo) to see if the same phenotype is reproduced. If the effect is consistent across different inhibitors, it is more likely to be an on-target effect. 2. Genetic Knockdown: Use siRNA, shRNA, or CRISPR/Cas9 to deplete Tankyrase-1 and/or Tankyrase-2. If the genetic knockdown phenocopies the effect of this compound, it strongly suggests an on-target mechanism. |
| High Levels of Cell Toxicity at Concentrations Close to the IC50 for Wnt Inhibition | This compound may have off-target effects on kinases that are essential for cell survival. | 1. Perform a Dose-Response Curve: Carefully titrate the concentration of this compound to determine the lowest effective concentration that inhibits Wnt signaling without causing excessive cell death. 2. Apoptosis Assays: Use assays such as Annexin V staining or caspase-3/7 activity assays to quantify the level of apoptosis at different concentrations of this compound. |
| Inconsistent Results Between Experiments or Different Cell Lines | Biological context, such as the expression levels of on- and off-target proteins, can vary between cell lines. | 1. Characterize Your Cell Line: Perform baseline characterization (e.g., via Western blot or qPCR) of key components of the Wnt pathway and any suspected off-target pathways in your cell line(s). 2. Use Multiple Cell Lines: If possible, confirm key findings in at least two different cell lines that are responsive to Wnt pathway inhibition. |
| Results from Cellular Assays Do Not Match Biochemical Assay Data | Discrepancies can arise due to factors like cell permeability, compound metabolism, or the influence of the cellular environment on protein conformation and inhibitor binding. | 1. Confirm Cellular Target Engagement: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that this compound is engaging with tankyrases inside the cell at the concentrations used. 2. Consider a Kinome-Wide Off-Target Screen: For critical findings, consider using a commercial kinase screening service to profile this compound against a large panel of kinases. This will provide a more definitive list of potential off-targets. |
Data Presentation
As specific off-target kinase inhibition data for this compound is not publicly available, the following table provides an example of how such data would be presented. Researchers who generate this data through screening services can use this template for organization and comparison.
Table 1: Example Selectivity Profile for a Kinase Inhibitor
| Target Kinase | Binding Affinity (Kd, nM) | % Inhibition @ 1 µM | Kinase Family | Notes |
| TNKS1 (On-Target) | 11 | 99% | PARP | Primary Target |
| TNKS2 (On-Target) | 4 | 99% | PARP | Primary Target |
| Kinase X (Off-Target) | 150 | 85% | Tyrosine Kinase | Potential off-target; validate with orthogonal assays. |
| Kinase Y (Off-Target) | 800 | 60% | Serine/Threonine Kinase | Weaker off-target; likely only relevant at high concentrations. |
| Kinase Z | >10,000 | <10% | CAMK | Not a significant off-target. |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using Orthogonal Inhibitors and Genetic Knockdown
-
Dose-Response with Multiple Inhibitors:
-
Plate cells and treat with a dilution series of this compound and a structurally unrelated tankyrase inhibitor (e.g., XAV939).
-
After the desired incubation time, assess the phenotype of interest (e.g., cell viability, expression of a specific marker).
-
Compare the dose-response curves. A similar effect with both compounds suggests an on-target mechanism.
-
-
Genetic Knockdown:
-
Transfect cells with siRNA targeting TNKS1, TNKS2, a combination of both, or a non-targeting control.
-
After 48-72 hours, confirm knockdown efficiency by Western blot or qPCR.
-
Assess the phenotype of interest in the knockdown cells and compare it to cells treated with this compound.
-
Protocol 2: Western Blot for Assessing Wnt Pathway Inhibition
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or DMSO vehicle control for 24-48 hours.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Active β-catenin (Non-phospho Ser33/37/Thr41)
-
Total β-catenin
-
Axin2 (a direct Wnt target gene)
-
A loading control (e.g., GAPDH, β-actin)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate. A decrease in active β-catenin and Axin2 levels indicates on-target pathway inhibition.
Visualizations
Caption: Wnt signaling pathway and the mechanism of this compound action.
Caption: Workflow for validating potential off-target effects.
References
- 1. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting High Background in Immunofluorescence with JW74
This guide provides troubleshooting advice for researchers encountering high background fluorescence when using the tankyrase inhibitor, JW74, in immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a specific inhibitor of tankyrase enzymes.[1][2] It functions by stabilizing AXIN2, a key component of the β-catenin destruction complex.[1][2] This stabilization leads to a reduction in the levels of nuclear β-catenin, thereby inhibiting the canonical Wnt/β-catenin signaling pathway.[1][2]
Q2: Can this compound itself cause high background in my immunofluorescence experiment?
While this compound is a small molecule and unlikely to be the direct source of fluorescence, its effects on the cell could indirectly contribute to background signal. For instance, this compound can induce apoptosis and affect cell cycle progression, which might alter cellular morphology and antibody accessibility, potentially leading to increased non-specific binding.[1][2] However, high background is more commonly associated with the immunofluorescence protocol itself.
Q3: I am observing high background fluorescence in my control (DMSO-treated) cells as well. What could be the issue?
High background in control samples points to a general issue with your immunofluorescence protocol, independent of the this compound treatment. Common culprits include problems with antibody concentrations, blocking, washing, or fixation.[3][4][5]
Troubleshooting High Background Staining
High background fluorescence can obscure your specific signal, making data interpretation difficult. The following sections provide a systematic approach to troubleshooting this common issue.
Initial Checks & Common Causes
Often, high background can be resolved by optimizing key steps in your immunofluorescence protocol. The table below summarizes the most frequent causes and their recommended solutions.
| Potential Cause | Recommended Solution | Details |
| Antibody Concentration Too High | Titrate primary and secondary antibodies. | High antibody concentrations can lead to non-specific binding.[3][5][6] Perform a dilution series to find the optimal concentration that maximizes specific signal while minimizing background. |
| Insufficient Blocking | Increase blocking time or change blocking agent. | Blocking prevents non-specific antibody binding.[3][6] Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody.[4][6] An incubation time of at least 1 hour is recommended.[5] |
| Inadequate Washing | Increase the number and/or duration of wash steps. | Insufficient washing can leave unbound antibodies behind, contributing to background.[3][5] Use a gentle wash buffer like PBS or TBS with a small amount of detergent (e.g., 0.1% Tween-20). |
| Secondary Antibody Issues | Run a secondary antibody-only control. | This control helps determine if the secondary antibody is binding non-specifically.[6] If staining is observed, consider using a different secondary antibody or one that has been pre-adsorbed against the species of your sample. |
| Fixation Problems | Optimize fixation time and fixative concentration. | Over-fixation can create artificial binding sites, while under-fixation can lead to poor sample preservation.[3] If using formaldehyde (B43269), ensure it is fresh, as old formaldehyde can autofluoresce.[4] |
| Sample Autofluorescence | Image an unstained sample. | Some tissues and cells naturally fluoresce.[4][7] This can be more prominent with certain fixatives like glutaraldehyde.[7] If autofluorescence is an issue, consider using a different fluorophore with a longer wavelength or employing quenching techniques.[4] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background in your immunofluorescence experiments.
Caption: A step-by-step workflow for diagnosing and resolving high background in immunofluorescence.
Experimental Protocol: Immunofluorescence Staining with this compound Treatment
This protocol provides a general framework. Optimal conditions (e.g., antibody concentrations, incubation times) should be determined for each specific experiment.
Materials:
-
Cells cultured on glass coverslips
-
This compound (and DMSO for vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS)
-
Primary Antibody (diluted in Blocking Buffer)
-
Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on coverslips and allow them to adhere.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified duration.
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% Paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Incubate cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate cells with the diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate cells with DAPI (or another nuclear stain) for 5 minutes at room temperature, protected from light.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges with nail polish.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filters. Store slides at 4°C in the dark.
-
This compound Mechanism of Action: Wnt/β-catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits Tankyrase, leading to Axin stabilization and enhanced β-catenin degradation.
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological [sinobiological.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Inconsistent results with JW74 between experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JW74, a tankyrase inhibitor that modulates the Wnt/β-catenin signaling pathway. Inconsistent experimental results can be a significant challenge, and this resource aims to provide insights into potential causes and solutions.
Troubleshooting Inconsistent Results with this compound
Variability in experimental outcomes with this compound can arise from several factors, ranging from compound handling to cell line-specific biology. The following guide addresses common issues in a question-and-answer format.
Q1: I am observing significant variability in the anti-proliferative or cytotoxic effects of this compound between experiments. What could be the cause?
A1: Inconsistent anti-proliferative or cytotoxic effects are a common issue and can be attributed to several factors:
-
Compound Stability and Solubility: this compound, like many small molecules, can be prone to degradation or precipitation. Ensure that your stock solution in DMSO is properly stored and that the final concentration in your cell culture medium does not lead to precipitation.
-
Solvent Concentration: The final concentration of the solvent, typically DMSO, in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity, which can confound your results.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout. Ensure a homogenous cell suspension and precise seeding.
-
Treatment Duration: The timing of this compound addition and the total incubation time should be consistent across all experiments to ensure comparable results.
Q2: The expected inhibition of Wnt/β-catenin signaling (e.g., decreased β-catenin levels or TCF/LEF reporter activity) is not observed or is weaker than anticipated. What should I check?
A2: A lack of or weak Wnt pathway inhibition can be due to several experimental variables:
-
Compound Integrity: Verify the quality and integrity of your this compound compound. If possible, test a fresh batch.
-
Inhibitor Concentration and Treatment Time: The concentration of this compound may be too low, or the treatment time may be too short to effectively inhibit the pathway. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
-
Basal Wnt Pathway Activity: Ensure that your chosen cell line has an active canonical Wnt/β-catenin pathway. Cell lines with low basal activity may not show a significant response to inhibitors without stimulation (e.g., with Wnt3a conditioned media or a GSK3 inhibitor like CHIR99021).
-
Downstream Mutations: Cell lines with mutations downstream of the β-catenin destruction complex (e.g., in β-catenin itself) may be resistant to tankyrase inhibitors like this compound.
Q3: I am observing a cellular phenotype that does not seem to correlate with Wnt/β-catenin pathway inhibition. Could this be due to off-target effects?
A3: Yes, off-target effects are a possibility with any small molecule inhibitor. While a specific off-target profile for this compound is not widely published, tankyrases have roles in other cellular processes beyond Wnt signaling, such as telomere maintenance and mitotic spindle formation.[1] To investigate potential off-target effects:
-
Use a Rescue Experiment: If possible, overexpressing a key downstream effector of the Wnt pathway (e.g., a stabilized form of β-catenin) should rescue the on-target phenotype.
-
Use a Structurally Different Inhibitor: Compare the effects of this compound with another tankyrase inhibitor that has a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Knockdown/Knockout of Tankyrase: Use siRNA or CRISPR to deplete Tankyrase 1 and/or 2 and observe if the phenotype is recapitulated.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2). Tankyrases are poly(ADP-ribose) polymerases that play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrases, this compound stabilizes Axin, which in turn leads to the degradation of β-catenin and the suppression of Wnt target gene transcription.[2][3]
Q: What is the recommended starting concentration and treatment time for this compound in cell culture?
A: Based on published studies, a typical concentration range for this compound in cell culture is between 0.1 and 10 µM.[2] A common treatment duration is 48 to 72 hours to observe effects on cell proliferation and Wnt signaling.[2] However, it is crucial to perform a dose-response experiment to determine the optimal concentration and duration for your specific cell line and assay.
Q: How should I prepare and store this compound stock solutions?
A: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[2] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, prepare fresh dilutions from the stock solution in your cell culture medium.
Q: Are there known cell line-dependent effects of this compound?
A: Yes, the effects of this compound can be highly cell line-dependent. Factors such as the basal level of Wnt pathway activation, the presence of mutations in Wnt pathway components, and the expression levels of tankyrases and their substrates can all influence the cellular response to this compound.[2][3]
Data Presentation
Table 1: this compound Activity in Osteosarcoma Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| U2OS | Proliferation (Cell Confluence) | 1-10 µM | Up to 72h | Dose-dependent inhibition of proliferation | [2] |
| KPD | Proliferation (Cell Confluence) | 1-10 µM | Up to 72h | Dose-dependent inhibition of proliferation | [2] |
| SaOS-2 | Proliferation (Cell Confluence) | 1-10 µM | Up to 72h | Dose-dependent inhibition of proliferation | [2] |
| U2OS | Viability (MTS assay) | 10 µM | 72h | ~20% reduction in viability | [2] |
| U2OS | Apoptosis (Caspase-3 activity) | 1-10 µM | 52h | Dose-dependent increase in apoptosis | [2] |
| U2OS | TCF/LEF Reporter Assay | 0.1-10 µM | 48h | Dose-dependent inhibition of reporter activity | [2] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTS/CellTiter-Glo)
Objective: To determine the effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO at a final concentration of ≤ 0.1%).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.
-
Assay:
-
For MTS assay , add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at 490 nm using a plate reader.
-
For CellTiter-Glo® Luminescent Cell Viability Assay , add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the results to the vehicle-treated control to determine the percentage of viability or proliferation.
Protocol 2: Western Blot for β-catenin Levels
Objective: To assess the effect of this compound on the protein levels of β-catenin.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.
Protocol 3: TCF/LEF Reporter Assay
Objective: To measure the transcriptional activity of the canonical Wnt/β-catenin pathway.
Methodology:
-
Transfection: Co-transfect cells in a 24-well or 96-well plate with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase control plasmid for normalization.
-
Compound Treatment: After 24 hours, treat the cells with this compound at various concentrations. If the cell line has low endogenous Wnt signaling, stimulation with Wnt3a conditioned medium or a GSK3 inhibitor may be necessary to induce reporter activity.
-
Incubation: Incubate the cells for an additional 16-48 hours.
-
Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to determine the specific Wnt-dependent transcriptional activity.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Resistance to JW74 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the Tankyrase inhibitor, JW74, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, particularly concerning potential cell line resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). These enzymes are part of the poly(ADP-ribose) polymerase (PARP) family. The primary on-target effect of this compound is the stabilization of AXIN2, a key component of the β-catenin destruction complex.[1][2] By inhibiting Tankyrase-mediated PARsylation of AXIN2, this compound prevents its ubiquitination and subsequent degradation by the proteasome. This leads to an accumulation of the destruction complex, which in turn promotes the phosphorylation and degradation of β-catenin. The ultimate result is a reduction in nuclear β-catenin levels and the downregulation of Wnt/β-catenin signaling target genes.[1][2]
Q2: What are the expected cellular phenotypes upon successful this compound treatment in sensitive cell lines?
A2: In sensitive cancer cell lines, particularly those with aberrant Wnt/β-catenin signaling, this compound treatment is expected to induce:
-
Reduced Cell Proliferation and Viability: A decrease in the rate of cell growth and the number of viable cells.
-
Cell Cycle Delay: An accumulation of cells in a specific phase of the cell cycle, often G1.
-
Induction of Apoptosis: An increase in programmed cell death, which can be measured by markers like Caspase-3 activation.[1][2]
-
Induction of Differentiation: In some cancer types, like osteosarcoma, this compound can promote cellular differentiation.[1][2]
Q3: My cells are not responding to this compound treatment as expected. What are the potential reasons?
A3: A lack of response to this compound can stem from several factors:
-
Intrinsic Resistance: The cell line may not rely on the Wnt/β-catenin signaling pathway for its proliferation and survival. This can be due to mutations in downstream components of the pathway (e.g., activating mutations in β-catenin that prevent its degradation) or reliance on alternative survival pathways.
-
Acquired Resistance: Cells may develop resistance over time with prolonged exposure to the inhibitor. This can involve various molecular mechanisms (see Troubleshooting Guide below).
-
Experimental Issues: Problems with the compound itself (e.g., degradation, improper storage), its delivery to the cells, or the experimental assays can lead to a perceived lack of efficacy.
Q4: Are there known off-target effects of this compound that could complicate my results?
A4: While this compound is considered a specific Tankyrase inhibitor, like many kinase inhibitors, the possibility of off-target effects exists. Tankyrases have roles in other cellular processes beyond Wnt signaling, such as telomere maintenance and glucose metabolism.[1] Observed phenotypes may not be solely due to the inhibition of Wnt/β-catenin signaling. It is crucial to perform rigorous on-target validation experiments.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to troubleshooting experiments where cell lines exhibit resistance to this compound.
Problem 1: No significant decrease in cell viability or proliferation after this compound treatment.
| Possible Cause | Suggested Action |
| Cell line is not dependent on Wnt/β-catenin signaling. | 1. Pathway Analysis: Confirm the activation of the Wnt/β-catenin pathway in your untreated cell line by checking for nuclear β-catenin and expression of target genes like AXIN2 and c-MYC. 2. Genetic Screening: Sequence key components of the Wnt pathway (e.g., APC, CTNNB1, AXIN1/2) for mutations that could confer resistance. |
| Acquired resistance through bypass pathways. | 1. Pathway Profiling: Use antibody arrays or phosphoproteomics to screen for the activation of alternative survival pathways, such as the mTOR, MAPK, or PI3K/AKT pathways.[3][4][5] 2. Combination Therapy: Test the co-administration of this compound with inhibitors of the identified bypass pathways. |
| Ineffective this compound concentration or compound instability. | 1. Dose-Response Curve: Perform a wide-range dose-response experiment to determine the IC50 value in your cell line. 2. Compound Integrity: Ensure proper storage of this compound (dissolved in DMSO at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment.[1] Consider testing the stability of this compound in your specific cell culture medium over the time course of your experiment.[6][7][8][9] |
| Solubility issues of this compound in culture medium. | 1. Preparation of Working Solution: Prepare a high-concentration stock in DMSO. When diluting into aqueous media, do so rapidly with vigorous mixing to prevent precipitation.[10][11][12][13][14] The final DMSO concentration should be kept low (typically <0.5%) and consistent across all treatments, including vehicle controls. |
Problem 2: AXIN2 protein levels do not increase after this compound treatment.
| Possible Cause | Suggested Action |
| Ineffective this compound treatment. | Follow the suggestions for "Ineffective this compound concentration or compound instability" and "Solubility issues" from Problem 1. |
| Mutations in AXIN2. | Sequence the AXIN2 gene in your cell line to check for mutations that might affect its stability or interaction with the destruction complex.[12] |
| Rapid degradation of AXIN2 through an alternative mechanism. | Investigate other post-translational modifications of AXIN2 that might be compensating for the lack of PARsylation. |
| Issues with the Western blot. | Refer to the detailed Western Blot Troubleshooting section below. |
Problem 3: Nuclear β-catenin levels remain high after this compound treatment.
| Possible Cause | Suggested Action |
| Stabilizing mutations in β-catenin (CTNNB1). | Sequence the CTNNB1 gene, particularly exon 3, for mutations that abolish the phosphorylation sites required for its degradation. |
| Disruption of the destruction complex. | Check for mutations or altered expression of other key components of the destruction complex, such as APC or GSK3β. |
| Activation of non-canonical Wnt signaling. | Investigate the activation of non-canonical Wnt pathways (e.g., Wnt/PCP, Wnt/Ca2+) which can also influence cell behavior.[4][5][14][15][16] |
| Ambiguous Western blot results. | Ensure proper fractionation of nuclear and cytoplasmic extracts and use appropriate loading controls for each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic). |
Quantitative Data Summary
Table 1: Expected Effects of this compound on Sensitive Osteosarcoma Cell Lines
| Cell Line | Parameter | This compound Concentration | Duration | Observed Effect |
| U2OS | Cellular Viability (MTS assay) | 10 µM | 72h | Reduced to 80% relative to DMSO control[1] |
| U2OS | Proliferation (Ki-67 expression) | 10 µM | 48h | Reduced from 97.5% to 86.7%[1] |
| U2OS | TCF/LEF Reporter Activity | 5 µM | 48h | Significantly decreased[1] |
| U2OS | TCF/LEF Reporter Activity | 10 µM | 48h | Significantly decreased[1] |
| U2OS | AXIN2 mRNA levels | 5 µM | 48h | Significantly reduced[1] |
| U2OS | AXIN2 mRNA levels | 10 µM | 48h | Significantly reduced[1] |
| U2OS | c-MYC mRNA levels | 5 µM | 48h | Significantly reduced[1] |
| U2OS | c-MYC mRNA levels | 10 µM | 48h | Significantly reduced[1] |
| KPD, U2OS, SaOS-2 | Caspase-3 Activity | 1-10 µM | 52h | Dose-dependent increase[1] |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed 2,000-3,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1 to 10 µM) or a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Normalize the absorbance values of treated cells to the vehicle control to determine the percentage of cell viability.
Western Blot for AXIN2 and β-catenin
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For β-catenin localization, perform nuclear/cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AXIN2, total β-catenin, active β-catenin, and a loading control (e.g., GAPDH for total lysates, Lamin B1 for nuclear fractions) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes
-
RNA Extraction: Following this compound treatment, extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers for Wnt target genes (e.g., AXIN2, c-MYC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound signaling pathway intervention.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-canonical WNT-signaling controls differentiation of lymphatics and extension lymphangiogenesis via RAC and JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WNT Signaling in Stem Cells: A Look into the Non-Canonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Correlations between changes in conformational dynamics and physical stability in a mutant IgG1 mAb engineered for extended serum half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Global analysis of mRNA isoform half-lives reveals stabilizing and destabilizing elements in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of the 74 kDa form of L-histidine decarboxylase via the ubiquitin-proteasome pathway in a rat basophilic/mast cell line (RBL-2H3) [pubmed.ncbi.nlm.nih.gov]
- 10. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A computational method for drug sensitivity prediction of cancer cell lines based on various molecular information - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of β-catenin and AXIN2 in ameloblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Roles of Non-Canonical Wnt Signalling Pathways in Bone Biology [mdpi.com]
- 16. The involvement of noncanonical Wnt signaling in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JW74 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for using JW74, a potent Wnt/β-catenin signaling pathway inhibitor, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of the canonical Wnt signaling pathway with an IC50 of 790 nM. It functions by targeting the β-catenin destruction complex, which consists of GSK-3β, AXIN, and APC. Specifically, this compound is a tankyrase inhibitor.[1][2][3] By inhibiting tankyrase, this compound stabilizes AXIN2, a key component of the destruction complex.[1][4] This stabilization leads to the degradation of β-catenin, preventing its accumulation in the nucleus and subsequent activation of Wnt target genes.[1][4] This inhibition of Wnt signaling can lead to reduced cell growth, cell cycle arrest at the G1/S phase, and induction of apoptosis in cancer cells.[1][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[4] For storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[5][6] One study indicates that a 10 mmol/L stock solution in DMSO can be stored at 4°C for a maximum of two weeks.[4]
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced toxicity or off-target effects. A final DMSO concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being ideal for most cell lines.[5][7] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[7]
Q4: Is this compound expected to be stable in long-term cell culture experiments?
Q5: How often should I replenish this compound in my long-term experiments?
A5: To counteract potential degradation, it is advisable to replenish the inhibitor at regular intervals.[7] This can be done through partial or complete media changes containing freshly diluted this compound. The optimal frequency of replenishment will depend on the stability of this compound in your specific experimental setup.
Troubleshooting Guide: Diminishing this compound Efficacy in Long-Term Experiments
This guide addresses the common issue of observing a reduced effect of this compound over the course of a long-term cell culture experiment.
| Problem | Possible Cause | Suggested Solution |
| Decreased or loss of inhibitory effect over time | Inhibitor Instability/Degradation: this compound may be degrading in the cell culture medium at 37°C. | - Replenish the media with fresh this compound at regular intervals (e.g., every 24-48 hours).- Assess the stability of this compound in your specific culture medium (see Experimental Protocol below). |
| Inhibitor Metabolism: Cells may be metabolizing this compound into inactive forms. | - Increase the frequency of media changes with fresh inhibitor.- Consider using a higher initial concentration of this compound if not limited by toxicity. | |
| Cellular Efflux: Cancer cells can develop resistance by actively pumping out the inhibitor. | - Investigate the expression of drug efflux pumps in your cell line. | |
| Incomplete Solubilization: The compound may not be fully dissolved in the media, leading to a lower effective concentration. | - Visually inspect the media for any precipitate after adding this compound.- Ensure the stock solution is fully dissolved before diluting it into the culture medium. | |
| High variability between experiments | Inconsistent Inhibitor Concentration: This could be due to issues with pipetting, serial dilutions, or degradation of the stock solution. | - Prepare fresh dilutions from a reliable stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[5][6] |
| Cell Culture Variables: Differences in cell density, passage number, or media batches can affect the experimental outcome. | - Standardize your cell culture procedures as much as possible. | |
| High levels of cell death not attributed to Wnt inhibition | Solvent Toxicity: The concentration of DMSO may be too high for your specific cell line. | - Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%).[7][8]- Always include a vehicle-only control. |
| Off-Target Effects: At high concentrations, this compound might be affecting other cellular pathways. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration.[5] |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific experimental conditions.
Objective: To quantify the degradation of this compound in cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with and without serum)
-
Sterile, low-protein-binding microcentrifuge tubes or plates
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of this compound Working Solution: Prepare a working solution of this compound in your cell culture medium at the final concentration you use in your experiments (e.g., 10 µM). Prepare separate solutions for media with and without serum if applicable.
-
Incubation: Aliquot the this compound-containing media into sterile, low-protein-binding tubes or wells of a plate. Incubate at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots from the incubated solutions. The time point "0" serves as the initial concentration control.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of the parent this compound compound in each sample using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. This will provide the degradation profile of this compound in your specific medium.
This compound Properties and Storage
| Property | Value/Recommendation |
| Molecular Weight | 456.52 g/mol |
| Formula | C₂₄H₂₀N₆O₂S |
| IC₅₀ (Wnt signaling) | 790 nM |
| Solubility | Soluble in DMSO (e.g., 45.65 mg/mL or 100 mM) |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C.[5][6] A 10 mmol/L solution in DMSO is reported to be stable for up to 2 weeks at 4°C.[4] |
| Powder Storage | Store at +4°C. |
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for declining this compound activity.
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines [inis.iaea.org]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating JW74 On-Target Effects: A Comparative Guide for Researchers
This guide provides an objective comparison of JW74, a potent inhibitor of the Wnt/β-catenin signaling pathway, with other relevant alternatives. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and visual representations of key cellular processes.
This compound is a small molecule that functions by inhibiting tankyrase, a key enzyme in the Wnt/β-catenin signaling pathway. This inhibition leads to the stabilization of Axin proteins, core components of the β-catenin destruction complex. The enhanced stability of this complex promotes the degradation of β-catenin, thereby reducing the transcription of Wnt target genes, many of which are implicated in cancer cell proliferation and survival.[1][2][3][4]
Comparative Efficacy of this compound in Cellular Assays
The on-target effects of this compound have been validated across various cancer cell lines, primarily in osteosarcoma and colorectal cancer. Experimental data demonstrates its efficacy in modulating the Wnt pathway and inducing desired anti-cancer effects.
| Cell Line | Assay Type | Parameter Measured | This compound Concentration | Result | Reference |
| U2OS (Osteosarcoma) | TCF/LEF Reporter Assay | β-catenin mediated activity | 0.1–10 μmol/L | Dose-dependent inhibition of reporter activity | [1] |
| U2OS (Osteosarcoma) | Western Blot | Nuclear active β-catenin | 10 μmol/L | Reduction in nuclear active β-catenin levels | [1] |
| KPD, U2OS, SaOS-2 (Osteosarcoma) | Proliferation Assay | Cell Confluence | 1–10 μmol/L | Dose-dependent inhibition of cell proliferation | [1] |
| KPD, U2OS, SaOS-2 (Osteosarcoma) | Apoptosis Assay | Caspase-3 Activity | 1–10 μmol/L | Dose-dependent increase in Caspase-3 activity | [1] |
| U2OS, SaOS-2 (Osteosarcoma) | Differentiation Assay | Alkaline Phosphatase (ALP) Activity | 10 μmol/L | Induction of osteogenic differentiation | [5] |
| SW480 (Colorectal Cancer) | Western Blot | AXIN2 protein levels | 0.1 μmol/L | Increased AXIN2 expression | [6] |
| SW480 (Colorectal Cancer) | Western Blot | Active β-catenin (ABC) | 1 μmol/L | Decreased steady-state level of active β-catenin | [6] |
Comparison with Other Wnt Pathway Inhibitors
This compound is often compared with other tankyrase inhibitors and general Wnt signaling inhibitors.
| Inhibitor | Target | IC50 (ST-Luc Assay) | Key Cellular Effects | Reference |
| This compound | Tankyrase | 790 nM | Stabilizes AXIN2, reduces nuclear β-catenin, induces apoptosis and differentiation. | [1][7] |
| XAV939 | Tankyrase | 11 nM (in vitro) | Stabilizes Axin, inhibits Wnt signaling. | [8] |
| IWR-1 | Tankyrase | 180 nM | Stabilizes Axin-scaffolding protein, promotes β-catenin degradation. | [8] |
| WIKI4 | Tankyrase | Not specified | Promotes β-like cell commitment from pancreatic progenitors. | [9] |
| G007-LK | Tankyrase | Not specified | Reduces expression of Wnt and Hippo signaling pathway proteins. | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of this compound's on-target effects.
Western Blot Analysis for β-catenin and AXIN2 Levels
-
Objective: To determine the effect of this compound on the protein levels of active β-catenin, total β-catenin, and AXIN2.
-
Cell Culture and Treatment:
-
Seed osteosarcoma (e.g., U2OS) or colorectal cancer (e.g., SW480) cells in 6-well plates.
-
Allow cells to attach and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 0.1, 1, 10 μmol/L) or DMSO as a vehicle control for a specified duration (e.g., 48 hours).
-
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
-
-
Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against active β-catenin, total β-catenin, AXIN2, and a loading control (e.g., ACTIN or LAMINB1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
TCF/LEF Reporter Assay
-
Objective: To quantify the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Culture and Transfection:
-
Seed U2OS cells in a 96-well plate.
-
On the following day, transfect cells with a TCF/LEF reporter plasmid (e.g., pTA-Luc-STF) and a control plasmid for normalization (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Treatment and Lysis:
-
After transfection, treat the cells with various concentrations of this compound or DMSO for 48 hours.
-
Lyse the cells using the luciferase assay buffer.
-
-
Luciferase Measurement:
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase reporter assay system protocol.
-
Normalize the TCF/LEF reporter activity to the Renilla control.
-
Cell Proliferation Assay (MTS Assay)
-
Objective: To assess the effect of this compound on cell viability and proliferation.
-
Procedure:
-
Seed cells (e.g., KPD, U2OS, SaOS-2) in a 96-well plate at a density of 2,000-3,000 cells per well.
-
Allow cells to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1–10 μmol/L) or 0.1% DMSO as a control.
-
After the desired incubation period (e.g., 72 hours), add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Apoptosis Assay (Caspase-3 Activity)
-
Objective: To measure the induction of apoptosis by this compound.
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the proliferation assay.
-
Use a live-cell imaging system (e.g., IncuCyte) with a caspase-3/7 green apoptosis reagent.
-
Capture images at regular intervals (e.g., every 2 hours) over the treatment period (e.g., 52 hours).
-
Quantify the number of green fluorescent (apoptotic) cells per well over time.
-
Visualizing On-Target Effects and Pathways
Diagrams generated using Graphviz illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Caption: Workflow for validating this compound's on-target cellular effects.
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines [inis.iaea.org]
- 4. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tankyrase inhibition promotes endocrine commitment of hPSC-derived pancreatic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Wnt Signaling Inhibitors: JW74 vs. IWR-1
For Researchers, Scientists, and Drug Development Professionals
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. This guide provides a detailed comparison of two widely used small molecule inhibitors of this pathway: JW74 and IWR-1. Both compounds target the pathway downstream by inhibiting tankyrase, an enzyme crucial for the degradation of the β-catenin destruction complex. By understanding their comparative potency and the experimental protocols for their evaluation, researchers can make informed decisions for their Wnt signaling studies.
Mechanism of Action: Targeting the β-Catenin Destruction Complex
Both this compound and IWR-1 function as inhibitors of tankyrase (TNKS1/2).[1] In the canonical Wnt pathway, tankyrase poly-ADP-ribosylates (PARsylates) Axin, a key scaffold protein in the β-catenin destruction complex. This modification marks Axin for ubiquitination and proteasomal degradation. By inhibiting tankyrase, both this compound and IWR-1 prevent Axin PARsylation, leading to the stabilization of the Axin-scaffolded destruction complex.[1][2][3] A stable destruction complex, which also includes APC, GSK3β, and CK1α, efficiently phosphorylates β-catenin.[2][4] This phosphorylation targets β-catenin for ubiquitination and subsequent degradation by the proteasome, thereby preventing its accumulation and translocation to the nucleus. The ultimate result is the inhibition of TCF/LEF-mediated transcription of Wnt target genes.[2][3][4][5]
References
JW74 Specificity: A Comparative Guide to Tankyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tankyrase inhibitor JW74 with other commonly used alternatives. Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family and are key regulators of various cellular processes, most notably the Wnt/β-catenin signaling pathway. Their inhibition is a promising therapeutic strategy for cancers with aberrant Wnt activation. However, the specificity of these inhibitors is critical for elucidating true biological function and avoiding off-target effects. This guide presents supporting experimental data, detailed protocols, and visual diagrams to aid in the selection of the most appropriate inhibitor for research needs.
Mechanism of Action and Basis of Specificity
The specificity of tankyrase inhibitors is largely determined by their binding site within the catalytic domain of the PARP enzyme. This domain contains a binding pocket for the substrate nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is composed of a nicotinamide subsite and an adenosine (B11128) subsite.
-
Nicotinamide-Site Binders: Inhibitors like XAV939 bind to the nicotinamide subsite. This site is highly conserved across the entire PARP family, leading to a less specific inhibition profile. Consequently, XAV939 can exhibit off-target inhibition of other PARP enzymes, such as PARP1 and PARP2, at higher concentrations.[1][2][3]
-
Adenosine-Site Binders: In contrast, This compound and its analogs, such as G007-LK , as well as IWR-1 and WIKI4 , target the more structurally diverse adenosine subsite.[4][5] This unique binding mode confers a higher degree of selectivity for TNKS1 and TNKS2 over other PARP family members, making these compounds more precise tools for studying tankyrase-specific functions.[2][4]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the biochemical potency (IC50) of this compound and other key tankyrase inhibitors against TNKS1, TNKS2, and the common off-targets PARP1 and PARP2. Lower IC50 values indicate higher potency. The data highlights the superior selectivity of adenosine-site binders for tankyrases.
| Inhibitor | Binding Site | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | References |
| This compound | Adenosine | ~50-100 | ~50-100 | >10,000 | >10,000 | [4][5][6] |
| G007-LK | Adenosine | 46 | 25 | >20,000 | Not Reported | [7][8][9] |
| XAV939 | Nicotinamide | 5 - 95 | 2 - 5 | 74 - 2194 | 27 - 114 | [2][10][11] |
| IWR-1-endo | Adenosine | 131 | 56 | >18,750 | >18,750 | |
| WIKI4 | Adenosine | 26 | ~15 | >10,000 | >10,000 | [12][13] |
*Note: Specific biochemical IC50 values for this compound are less frequently published than for its close, highly potent analog G007-LK. Its cellular efficacy in Wnt signaling assays is well-established (IC50 ~790 nM). The values presented are estimated based on analog performance and its description as a highly specific inhibitor.
Signaling Pathway and Experimental Visualizations
Diagrams generated using Graphviz provide a clear visual representation of the biological pathway and experimental workflows.
Caption: Wnt/β-catenin signaling and the role of Tankyrase inhibition.
Caption: Workflow for assessing Tankyrase inhibitor specificity and efficacy.
Experimental Protocols
Biochemical Tankyrase (TNKS) Activity Assay (Chemiluminescent)
This assay directly measures the enzymatic poly(ADP-ribosyl)ation (PARsylation) activity of recombinant tankyrase and the potency of inhibitors.
Principle: Recombinant TNKS enzyme uses NAD+ as a substrate to PARsylate histone proteins coated on a microplate. The reaction utilizes a mix of NAD+ and biotinylated NAD+. The incorporated biotin (B1667282) label is then detected with streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light signal is inversely proportional to the inhibitor's potency.[14][15]
Methodology:
-
Plate Coating: Coat a 96-well white plate with histone H1 (10 µg/mL) overnight at 4°C. Wash 3 times with Phosphate Buffered Saline + 0.05% Tween-20 (PBST). Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Inhibitor Preparation: Prepare a serial dilution of this compound or other test inhibitors in the assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 2 mM MgCl2).
-
Reaction Setup: To each well, add:
-
5 µL of diluted inhibitor (or vehicle for control).
-
20 µL of reaction master mix containing assay buffer and a 1:1 mixture of NAD+ and Biotinylated-NAD+ (final concentration ~1 µM).
-
5 µL of diluted recombinant human TNKS1 or TNKS2 enzyme (e.g., 2.5 ng/µL).
-
-
Enzymatic Reaction: Incubate the plate for 1 hour at 30°C to allow PARsylation.
-
Detection:
-
Wash the plate 3 times with PBST.
-
Add 50 µL of Streptavidin-HRP (diluted 1:500 in blocking buffer) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate 5 times with PBST.
-
Add 50 µL of a chemiluminescent HRP substrate (e.g., ECL).
-
-
Data Analysis: Immediately measure luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value.
Cellular Wnt/β-catenin Reporter Assay (TOP/FOPFlash)
This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway, providing a functional readout of tankyrase inhibition.[16][17]
Principle: Cells are transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPFlash). When Wnt signaling is active, β-catenin activates TCF/LEF, driving luciferase expression. A control plasmid with mutated TCF/LEF binding sites (FOPFlash) is used to measure non-specific effects. A constitutively expressed Renilla luciferase plasmid is co-transfected for normalization. Tankyrase inhibitors are expected to decrease the TOPFlash signal.
Methodology:
-
Cell Seeding: Seed HEK293T or a relevant cancer cell line (e.g., SW480) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 12-24 hours, replace the medium with fresh medium containing varying concentrations of this compound or other inhibitors. For cells with low basal Wnt activity, stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).
-
Cell Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity (TOP or FOP) to the Renilla luciferase activity for each well. Calculate the TOP/FOP ratio to determine specific Wnt pathway activation. Plot the normalized TOP/FOP ratio against the inhibitor concentration to determine the cellular EC50 value.
Conclusion
The specificity profile of a tankyrase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This compound, along with related compounds like G007-LK, demonstrates high specificity for Tankyrase 1 and 2.[4] This is attributed to its mechanism of binding to the unique adenosine subsite of the catalytic domain. This contrasts with nicotinamide-site binders like XAV939, which show broader activity across the PARP family.[2][11] For studies requiring the precise interrogation of tankyrase function without confounding off-target effects on PARP1/2, adenosine-site inhibitors such as this compound and G007-LK are the superior choice. This guide provides the quantitative data and methodological framework to assist researchers in making an informed selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Tankyrase (PARP5) Inhibition Induces Bone Loss through Accumulation of Its Substrate SH3BP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tankyrase inhibition promotes endocrine commitment of hPSC-derived pancreatic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G007-LK - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WIKI4, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
- 13. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Comparison of JW74 and XAV939: On-Target Potency and Off-Target Kinase Profiles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Wnt signaling pathway inhibitors, JW74 and XAV939 are two widely utilized small molecules for targeting Tankyrase enzymes. Both compounds effectively disrupt the canonical Wnt/β-catenin signaling cascade, making them valuable tools in cancer research and developmental biology. However, their utility and potential for therapeutic development are critically influenced by their selectivity—the degree to which they inhibit their intended targets versus other kinases and enzymes in the cell. This guide provides an objective comparison of the on-target potency and off-target kinase profiles of this compound and XAV939, supported by available experimental data.
Executive Summary
This compound and XAV939 are potent inhibitors of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), key regulators of the β-catenin destruction complex. While both compounds achieve the same downstream effect of β-catenin degradation, their selectivity profiles appear to differ significantly. XAV939, which binds to the conserved nicotinamide (B372718) pocket of the PARP catalytic domain, has been reported to be modestly selective with known off-target activity against other PARP family members, specifically ARTD1 (PARP1) and ARTD2 (PARP2)[1]. In contrast, this compound and its analogs, which target the less conserved adenosine-binding pocket, are reported to be highly selective for Tankyrase enzymes[2][3].
This guide summarizes the available quantitative data on the on-target and off-target activities of these compounds, provides detailed experimental protocols for kinase profiling, and presents visual diagrams to illustrate their mechanism of action and the experimental workflows used to characterize them.
Data Presentation: A Comparative Overview
Table 1: On-Target Inhibitory Activity of this compound and XAV939
| Compound | Target | IC50 (nM) | Binding Site | Reference |
| This compound (analog G007-LK) | TNKS2 | 25 | Adenosine (B11128) | [1] |
| XAV939 | TNKS1 | 11 | Nicotinamide | [1] |
| TNKS2 | 4 | Nicotinamide | [1] |
Table 2: Known Off-Target Profile of XAV939
| Compound | Off-Target | Effect | Concentration | Reference |
| XAV939 | ARTD1 (PARP1) | Inhibition | Not specified | [1] |
| ARTD2 (PARP2) | Inhibition | Not specified | [1] |
Note: Comprehensive, quantitative off-target kinase screening data (e.g., from a kinome scan) for this compound is not publicly available. Its high selectivity is inferred from its distinct mechanism of binding to the adenosine subsite of the tankyrase catalytic domain, which is less conserved among other PARP family members.[2][3]
Mechanism of Action: Targeting the Wnt Signaling Pathway
Both this compound and XAV939 inhibit the canonical Wnt signaling pathway by stabilizing the β-catenin destruction complex. This complex, composed of Axin, APC, GSK3β, and CK1, is responsible for phosphorylating β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Tankyrase enzymes (TNKS1 and TNKS2) PARsylate Axin, leading to its ubiquitination and degradation. By inhibiting Tankyrase, both this compound and XAV939 prevent Axin degradation, thereby promoting the assembly and activity of the destruction complex and enhancing β-catenin degradation. This prevents β-catenin from translocating to the nucleus and activating Wnt target genes.
Canonical Wnt signaling pathway and points of inhibition by this compound and XAV939.
Experimental Protocols
The determination of a kinase inhibitor's off-target profile is crucial for its validation as a specific chemical probe. A common and robust method for this is an in vitro kinase profiling assay, often performed using a radiometric or fluorescence-based method against a large panel of kinases.
In Vitro Kinase Profiling: Radiometric Assay (33P-ATP Filter Binding Assay)
This method is considered a gold standard for its direct measurement of enzymatic activity.
Materials:
-
Purified recombinant kinases (a diverse panel of >400 kinases)
-
Specific peptide or protein substrates for each kinase
-
Test compounds (this compound, XAV939) dissolved in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
96- or 384-well plates
-
Phosphocellulose filter plates (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and XAV939 in DMSO. A typical screening concentration is 1 µM.
-
Reaction Setup: In a multi-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the test compound (this compound or XAV939) or DMSO (as a vehicle control) to the wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km of each respective kinase for accurate IC50 determination.
-
Reaction Incubation: Incubate the reaction for a predetermined time (e.g., 30-120 minutes) at 30°C.
-
Reaction Termination and Substrate Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound relative to the DMSO control. For compounds showing significant inhibition, a dose-response curve is generated to determine the IC50 value.
General workflow for an in vitro radiometric kinase profiling assay.
Conclusion
Both this compound and XAV939 are potent inhibitors of Tankyrase and valuable tools for modulating the Wnt/β-catenin signaling pathway. The key distinction lies in their selectivity. Evidence suggests that this compound, by targeting the adenosine-binding pocket, offers higher selectivity for Tankyrases over other PARP family members[2][3]. In contrast, XAV939's interaction with the more conserved nicotinamide-binding site leads to known off-target inhibition of PARP1 and PARP2[1].
For researchers requiring highly specific inhibition of Tankyrase with minimal confounding effects from other PARP enzymes, this compound and its analogs may be the preferred choice. However, when interpreting results from studies using XAV939, its potential off-target effects on PARP1 and PARP2 should be taken into consideration. The choice between these inhibitors should be guided by the specific experimental context and the desired level of target selectivity. Further comprehensive kinase profiling of this compound would be beneficial to the research community to fully delineate its selectivity profile.
References
- 1. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of JW74 in APC Mutant vs. Wild-Type Cells: A Comparative Guide
This guide provides a detailed comparison of the efficacy of JW74, a tankyrase inhibitor, in colorectal cancer (CRC) cells with Adenomatous Polyposis Coli (APC) mutations versus those with wild-type APC. The response to tankyrase inhibitors is critically dependent on the nature of the APC mutation, with certain mutations conferring greater sensitivity. This document outlines the supporting experimental data, relevant protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Comparison
The efficacy of tankyrase inhibitors like this compound is often evaluated by their ability to inhibit cell growth (e.g., IC50 values) and suppress Wnt/β-catenin signaling. The following tables summarize the differential sensitivity of CRC cell lines based on their APC mutation status to tankyrase inhibitors.
Table 1: Growth Inhibition of Tankyrase Inhibitors in APC-Mutant vs. APC Wild-Type Colorectal Cancer Cell Lines
| Cell Line | APC Status | Mutation Details | Tankyrase Inhibitor | IC50 (µM) | Reference |
| COLO-320DM | Mutant | Truncation (short) | G007-LK | ~0.1 | [1] |
| SW403 | Mutant | Truncation (short) | G007-LK | ~0.1 | [2] |
| HCT-15 | Mutant | Truncation (long) | G007-LK | >10 | [2][3] |
| DLD-1 | Mutant | Truncation (long) | G007-LK | >10 | [2] |
| HT-29 | Wild-Type | Wild-Type | G007-LK | Not specified | [4] |
| RKO | Wild-Type | Wild-Type | G007-LK | Not specified | [5] |
Note: G007-LK is a potent and specific tankyrase inhibitor often used in preclinical studies to represent the effects of this class of drugs, including this compound.
Table 2: Effect of Tankyrase Inhibitors on Wnt/β-catenin Signaling
| Cell Line | APC Status | Effect on β-catenin/TCF Reporter Activity | Effect on AXIN2 mRNA Levels | Reference |
| COLO-320DM | Mutant (short) | Significant Inhibition | Significant Decrease | [3] |
| SW403 | Mutant (short) | Significant Inhibition | Not specified | [2] |
| HCT-15 | Mutant (long) | No significant inhibition | No significant change | [2][3] |
| DLD-1 | Mutant (long) | No significant inhibition | Not specified | [2] |
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway and this compound Mechanism of Action
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway in both the "off" and "on" states, and the mechanism by which this compound, a tankyrase inhibitor, counteracts aberrant signaling in APC-mutant cells. In the absence of Wnt, a destruction complex containing APC, Axin, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In APC-mutant CRC, this complex is disrupted, leading to β-catenin accumulation, nuclear translocation, and target gene transcription. This compound inhibits tankyrase, preventing the PARsylation and subsequent degradation of Axin. This stabilizes the destruction complex, even in the presence of certain APC mutations, restoring β-catenin degradation.
Caption: this compound inhibits Wnt signaling in APC mutant cells.
Experimental Workflow for Comparing this compound Efficacy
The following diagram outlines a typical experimental workflow to compare the efficacy of this compound in APC mutant versus wild-type colorectal cancer cell lines.
Caption: Workflow for assessing this compound efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (CCK-8 Assay)
This protocol is for assessing the effect of this compound on the viability of colorectal cancer cells.
-
Cell Seeding: Seed APC mutant and wild-type CRC cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells. Incubate for 48-72 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[6]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: For adherent cells, aspirate the medium (which contains floating apoptotic cells) and wash the attached cells with PBS.[7] Detach the adherent cells using trypsin-EDTA. Combine the detached cells with the saved medium from the initial aspiration. For suspension cells, simply collect the cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Western Blot for β-catenin Levels
This protocol is for assessing the levels of β-catenin protein following this compound treatment.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[6]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the relative levels of β-catenin.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. cellmolbiol.org [cellmolbiol.org]
- 5. APC/PIK3CA mutations and β-catenin status predict tankyrase inhibitor sensitivity of patient-derived colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Plantaricin BM-1 decreases viability of SW480 human colorectal cancer cells by inducing caspase-dependent apoptosis [frontiersin.org]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Validating JW74-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate apoptosis induced by JW74, a tankyrase inhibitor known to modulate the Wnt/β-catenin signaling pathway. We will explore the use of key caspase assays and compare the apoptotic potential of this compound with other relevant Wnt pathway inhibitors, supported by experimental data.
This compound and Alternatives: A Performance Overview
This compound effectively induces apoptosis in various cancer cell lines, primarily through the inhibition of tankyrase, leading to the stabilization of Axin and subsequent degradation of β-catenin. This disruption of the canonical Wnt signaling pathway is a key mechanism for its anti-cancer effects. For a comprehensive evaluation, we compare this compound with other well-known Wnt pathway inhibitors, XAV939 and G007-LK.
It is important to note that a direct comparison of IC50 values and apoptotic percentages is challenging due to variations in cell lines and experimental conditions across different studies. The data presented below is compiled from various sources to provide a comparative overview.
| Compound | Target | Cell Line(s) | IC50 | Apoptosis Induction | Reference |
| This compound | Tankyrase | U2OS (Osteosarcoma) | Not explicitly stated for apoptosis; reduces viability | 1.6% apoptotic cells at 10 µM (72h) | [1] |
| KPD, SaOS-2 (Osteosarcoma) | Not explicitly stated | Induces caspase-3-mediated apoptosis | [2] | ||
| XAV939 | Tankyrase 1/2 | B16F10 (Melanoma) | 1.38 µM (viability) | Induces apoptosis | [3] |
| NCI-H446 (Small Cell Lung Cancer) | 20.02 µmol/l (viability) | Induces apoptosis | [4] | ||
| SH-SY5Y, SK-N-SH (Neuroblastoma) | Not explicitly stated | Increased apoptosis at 48h and 72h | [5] | ||
| G007-LK | Tankyrase 1/2 | COLO-320DM (Colorectal Cancer) | 0.08 µmol/L (organoid growth) | Does not induce apoptosis markers in this cell line | [6] |
Signaling Pathway of this compound-Induced Apoptosis
This compound's mechanism of action centers on the Wnt/β-catenin pathway. By inhibiting tankyrase, this compound prevents the PARsylation and subsequent degradation of Axin, a key component of the β-catenin destruction complex. This leads to the phosphorylation and ubiquitination of β-catenin, preventing its translocation to the nucleus and the transcription of target genes involved in cell proliferation and survival. The culmination of this cascade is the activation of apoptotic pathways.
Caption: this compound inhibits Tankyrase, leading to β-catenin degradation and apoptosis.
Experimental Workflow for Caspase Activity Validation
Validating this compound-induced apoptosis requires a systematic approach to measure the activity of key caspases. The following workflow outlines the typical experimental process.
Caption: Workflow for validating apoptosis using caspase assays.
Detailed Experimental Protocols for Caspase Assays
Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are detailed methodologies for colorimetric and fluorometric caspase assays.
Caspase-3/7 Activity Assay (Colorimetric)
This assay measures the activity of the executioner caspases-3 and -7.
Materials:
-
Cells treated with this compound or controls
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Preparation:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well for adherent cells or 8 x 10^4 cells/well for suspension cells and incubate overnight.[1]
-
Treat cells with various concentrations of this compound and controls for the desired time.
-
-
Cell Lysis:
-
For suspension cells, centrifuge the plate and resuspend the pellet in chilled Cell Lysis Buffer.
-
For adherent cells, remove the media and add chilled Cell Lysis Buffer directly to the wells.
-
Incubate on ice for 10 minutes.[1]
-
-
Assay Reaction:
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the fold-increase in caspase-3/7 activity by comparing the absorbance of this compound-treated samples to the untreated control.
-
Caspase-8 Activity Assay (Colorimetric)
This assay quantifies the activity of the initiator caspase-8, which is involved in the extrinsic apoptosis pathway.
Materials:
-
Cells treated with this compound or controls
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT
-
Caspase-8 substrate (e.g., IETD-pNA)
-
96-well microplate
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Assay Procedure:
-
Incubation and Reading:
-
Analysis:
-
Determine the fold-increase in Caspase-8 activity by comparing the results to the uninduced control.[11]
-
Caspase-9 Activity Assay (Fluorometric)
This assay measures the activity of the initiator caspase-9, a key component of the intrinsic apoptosis pathway.
Materials:
-
Cells treated with this compound or controls
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT
-
Caspase-9 substrate (e.g., LEHD-AFC)
-
96-well plate suitable for fluorescence
-
Fluorometer
Protocol:
-
Cell Lysate Preparation:
-
Induce apoptosis and pellet 1-5 x 10^6 cells.
-
Resuspend cells in 50 µl of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
-
Assay Execution:
-
Prepare the 2X Reaction Buffer with DTT.
-
Add 50 µl of the 2X Reaction Buffer to each sample.
-
Add 5 µl of 1 mM LEHD-AFC substrate (50 µM final concentration).
-
-
Incubation and Measurement:
-
Incubate at 37°C for 1-2 hours.
-
Read the samples in a fluorometer with an excitation filter of 400 nm and an emission filter of 505 nm.
-
-
Data Interpretation:
-
Calculate the fold-increase in Caspase-9 activity by comparing the fluorescence of treated samples to the untreated control.
-
By following these detailed protocols and utilizing the comparative data, researchers can effectively validate this compound-induced apoptosis and objectively assess its performance against other Wnt pathway inhibitors.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting β-catenin using XAV939 nanoparticle promotes immunogenic cell death and suppresses conjunctival melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. abcam.com [abcam.com]
- 8. mpbio.com [mpbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to JW74-Mediated β-catenin Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JW74, a potent inhibitor of the Wnt/β-catenin signaling pathway, with other commonly used alternatives. We will delve into the mechanism of action, present supporting experimental data, and provide detailed protocols for key experiments to facilitate the replication and validation of these findings.
The Wnt/β-catenin Signaling Pathway: A Key Regulator in Health and Disease
The Wnt/β-catenin signaling pathway is a crucial cascade of proteins that plays a pivotal role in embryonic development and adult tissue homeostasis. Its dysregulation is implicated in a multitude of diseases, most notably cancer. A central player in this pathway is β-catenin, a protein whose cytoplasmic levels are tightly controlled. In the absence of a Wnt signal, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1][2][3] The binding of Wnt ligands to their receptors on the cell surface leads to the disassembly of this destruction complex, resulting in the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation, differentiation, and survival.
This compound and Other Tankyrase Inhibitors: A Strategy to Reinstate β-catenin Degradation
One promising therapeutic strategy to counteract aberrant Wnt/β-catenin signaling is to promote the degradation of β-catenin. This compound belongs to a class of small molecule inhibitors that target tankyrase 1 and 2 (TNKS1/2). Tankyrases are enzymes that poly-ADP-ribosylate (PARsylate) Axin, a key scaffolding protein in the β-catenin destruction complex. This PARsylation event flags Axin for degradation, thereby destabilizing the entire destruction complex and allowing β-catenin to accumulate.
This compound and other tankyrase inhibitors, such as XAV939 and IWR-1, function by inhibiting the enzymatic activity of tankyrases. This inhibition leads to the stabilization of Axin, which in turn promotes the assembly and activity of the β-catenin destruction complex, ultimately resulting in the degradation of β-catenin and the downregulation of Wnt target gene expression.[4]
Comparative Performance of Wnt/β-catenin Signaling Inhibitors
The efficacy of this compound and other tankyrase inhibitors in promoting β-catenin degradation can be quantified using various cellular and biochemical assays. Below is a summary of their performance based on reported IC50 values from TCF/LEF reporter assays, which measure the transcriptional activity of β-catenin. It is important to note that these values can vary depending on the cell line and specific experimental conditions.
| Inhibitor | Target | IC50 (TCF/LEF Reporter Assay) | Cell Line | Reference |
| This compound | Tankyrase 1/2 | 790 nM | ST-Luc Assay | [5] |
| XAV939 | Tankyrase 1/2 | ~11 nM (TNKS1), ~4 nM (TNKS2) (enzymatic assay) | N/A | [6] |
| IWR-1 | Tankyrase 1/2 (stabilizes Axin) | 180 nM | L-cells expressing Wnt3A | [7] |
Experimental Confirmation of β-catenin Degradation
To validate the this compound-mediated degradation of β-catenin, two key experiments are typically performed: Western blotting to directly measure β-catenin protein levels and a TCF/LEF luciferase reporter assay to assess the downstream consequences on its transcriptional activity.
Experimental Workflow
Caption: Experimental workflow for confirming this compound-mediated β-catenin degradation.
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Reactome | Degradation of beta-catenin by the destruction complex [reactome.org]
- 3. Wnt signaling through inhibition of β-catenin degradation in an intact Axin1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting β-catenin using XAV939 nanoparticle promotes immunogenic cell death and suppresses conjunctival melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Cross-Validation of JW74 Results with siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the small molecule inhibitor JW74 with siRNA-mediated knockdown of its targets, Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). This compound is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer. This document offers supporting experimental data, detailed protocols, and visual representations of the underlying biological processes to facilitate the cross-validation of research findings.
Data Presentation: Quantitative Comparison of this compound and TNKS1/2 siRNA Effects
The following tables summarize the quantitative effects of this compound and siRNA knockdown of TNKS1 and TNKS2 on key readouts of the Wnt/β-catenin signaling pathway and cancer cell proliferation. The data is compiled from studies in different cancer cell lines and should be interpreted as a comparative overview rather than a direct head-to-head comparison in a single system.
Table 1: Effect on Wnt/β-catenin Signaling Pathway Markers
| Treatment/Target | Cell Line | Assay | Result | Reference |
| This compound (10 µM) | U2OS (Osteosarcoma) | AXIN2 Protein Levels | Significant stabilization | [Stratford et al., 2014] |
| This compound (10 µM) | U2OS (Osteosarcoma) | Nuclear Active β-catenin | Strong reduction | [Stratford et al., 2014] |
| This compound (5 µM) | U2OS (Osteosarcoma) | TCF/LEF Reporter Activity | ~40% reduction | [Stratford et al., 2014] |
| siRNA vs. TNKS1 | HepG2 (Hepatocellular Carcinoma) | Nuclear β-catenin | Reduction | [Ma et al., 2015] |
| siRNA vs. TNKS2 | HepG2 (Hepatocellular Carcinoma) | Nuclear β-catenin | Stronger reduction than TNKS1 siRNA | [Ma et al., 2015] |
Table 2: Effect on Cancer Cell Viability/Proliferation
| Treatment/Target | Cell Line | Assay | Result | Reference |
| This compound (10 µM) | U2OS (Osteosarcoma) | Cell Confluence (72h) | Significant reduction in cell growth | [Stratford et al., 2014] |
| siRNA vs. TNKS1 | HepG2 (Hepatocellular Carcinoma) | Cell Viability (72h) | ~20% reduction | [Ma et al., 2015] |
| siRNA vs. TNKS2 | HepG2 (Hepatocellular Carcinoma) | Cell Viability (72h) | ~30% reduction | [Ma et al., 2015] |
| siRNA vs. TNKS1 + TNKS2 | HepG2 (Hepatocellular Carcinoma) | Cell Viability (72h) | ~40% reduction | [Ma et al., 2015] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Wnt/β-catenin signaling pathway targeted by this compound and the general experimental workflow for cross-validating its effects with siRNA knockdown.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and this compound Treatment
-
Cell Lines: U2OS (human osteosarcoma) and HepG2 (human hepatocellular carcinoma) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).
-
Treatment: For experiments, cells are seeded in appropriate culture vessels. After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing the desired concentration of this compound or an equivalent volume of DMSO as a vehicle control. The treatment duration is typically 24-72 hours, depending on the specific assay.
siRNA Transfection for TNKS1 and TNKS2 Knockdown
-
siRNA: Validated siRNAs targeting human TNKS1 and TNKS2, along with a non-targeting control siRNA, are used.
-
Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is used according to the manufacturer's instructions.
-
Procedure (for a 6-well plate):
-
One day before transfection, seed cells (e.g., HepG2) at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute the siRNA (e.g., to a final concentration of 20 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh culture medium.
-
Incubate the cells for 48-72 hours before proceeding with downstream assays. Knockdown efficiency should be confirmed by Western blot or qRT-PCR.
-
Western Blot Analysis for AXIN2 and β-catenin
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Nuclear/Cytoplasmic Fractionation (for β-catenin): To analyze nuclear β-catenin levels, cellular fractions are separated using a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against AXIN2, active β-catenin, total β-catenin, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein levels.
TCF/LEF Luciferase Reporter Assay
-
Plasmids: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Transfection: Cells are seeded in a multi-well plate and transfected with the reporter plasmids using a suitable transfection reagent.
-
Treatment: After 24 hours, the medium is replaced with fresh medium containing this compound, or cells are harvested post-siRNA transfection.
-
Luciferase Assay: After the desired treatment period (e.g., 24-48 hours), cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative TCF/LEF transcriptional activity.
Cell Viability/Proliferation Assay
-
Seeding: Cells are seeded in a 96-well plate at a low density.
-
Treatment: Cells are treated with this compound or transfected with siRNAs as described above.
-
Assay: Cell viability or proliferation is assessed at various time points (e.g., 24, 48, 72 hours) using a colorimetric assay such as the MTT or MTS assay, or by direct cell counting using a cell counter or an automated imaging system. The absorbance is read on a microplate reader, and the results are expressed as a percentage of the control-treated cells.
Safety Operating Guide
Navigating the Safe Disposal of JW74: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle JW74 with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, a lab coat, and safety glasses or goggles. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or fumes.
Step-by-Step Disposal Plan
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Improper disposal can lead to regulatory violations and pose a significant environmental risk.
-
Waste Segregation : All waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes, vials), and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container. To prevent unforeseen chemical reactions, do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.
-
Container Requirements : Utilize a chemically compatible, leak-proof container with a secure lid for waste collection. The container must be in good condition and free of any external contamination. Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.
-
Storage of Waste : Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area. The container should remain closed at all times except when adding waste.
-
Final Disposal : The ultimate disposal of this compound hazardous waste must be conducted through a licensed environmental waste management contractor. Adherence to all federal, state, and local regulations for hazardous waste disposal is mandatory.
Spill and Exposure Procedures
In the event of a spill, the immediate area should be evacuated. Before any cleanup, personnel must be wearing appropriate PPE. For solid spills, the material should be carefully swept or scooped to avoid creating dust. For solutions, the spill should be absorbed with an inert material such as vermiculite (B1170534) or sand. All contaminated materials must be placed into a sealed, labeled container for hazardous waste disposal. The spill area should then be cleaned with a suitable solvent, followed by soap and water.
In case of skin contact, immediately wash the affected area with plenty of soap and water and remove any contaminated clothing. If eye contact occurs, rinse cautiously with water for several minutes.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is provided in the table below. This information is critical for understanding the compound's characteristics and for making informed decisions on its safe handling and disposal.
| Property | Value | Source |
| Molecular Weight | 456.52 g/mol | [1] |
| Purity | ≥98% (HPLC) | |
| IC₅₀ | 790 nM (in ST-Luc assay for Wnt signaling) | [1] |
| Solubility (in DMSO) | 46 mg/mL (100.76 mM) | [1] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Essential Safety and Logistical Information for Handling JW74
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Wnt Pathway Inhibitor, JW74.
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound, a potent small molecule inhibitor of the canonical Wnt signaling pathway. Given that the full toxicological properties of many research chemicals are not yet fully understood, a cautious and proactive approach to safety is paramount. The following procedures are based on best practices for handling powdered, biologically active small molecule compounds in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from splashes of this compound solutions or airborne powder particles. |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact. Double-gloving is advised when handling the pure compound or preparing stock solutions. Gloves should be inspected before use and changed frequently. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | When weighing or handling the powdered form outside of a certified chemical fume hood, a properly fitted N95 or higher-rated respirator is recommended. | Prevents inhalation of fine powder particles. All handling of the solid compound should ideally be performed in a chemical fume hood or a similar ventilated enclosure. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Reconstitution:
-
Pre-Handling Check: Before handling this compound, ensure that the work area is clean and uncluttered. A designated area for handling potent compounds should be used.
-
Ventilation: All manipulations of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the powdered compound, use a dedicated, calibrated analytical balance within the fume hood. Use anti-static weighing paper or a weighing boat.
-
Reconstitution: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Add the solvent slowly and carefully to the vial containing the powdered this compound to avoid splashing. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
2. Experimental Use:
-
Dilutions: Prepare working dilutions from the stock solution in a chemical fume hood or a biological safety cabinet, depending on the nature of the experiment.
-
Cell Culture Applications: When adding this compound to cell cultures, use appropriate sterile techniques within a biological safety cabinet.
-
Animal Studies: For in vivo experiments, prepare dosing solutions in a fume hood. Handle animals dosed with this compound according to institutional guidelines for animal care and use, and consider that animal waste may contain the compound or its metabolites.
3. Spill and Emergency Procedures:
-
Minor Spills (Powder): In case of a small spill of powdered this compound, gently cover the spill with absorbent paper towels dampened with a suitable solvent (e.g., ethanol) to avoid raising dust. Carefully wipe the area, working from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Minor Spills (Solution): For spills of this compound solution, absorb the liquid with inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated material into a sealed container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the area and alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: This includes unused this compound powder, contaminated gloves, pipette tips, vials, and absorbent materials. Collect these materials in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Decontamination: Decontaminate all work surfaces and equipment with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.
Visualizing the Workflow
To ensure clarity and procedural adherence, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Decision-making workflow for responding to a this compound spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
